5-Nitroquinolin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
42606-37-1 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-nitroquinolin-6-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H,10H2 |
InChI Key |
ODYNEPWXXLCZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])N)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Nitroquinolin-6-amine
This guide outlines the synthesis, purification, and characterization of 5-Nitroquinolin-6-amine , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., for malaria or oncology targets).
Introduction & Strategic Significance
5-Nitroquinolin-6-amine (CAS: 35975-00-9) is a bifunctional building block featuring an electron-withdrawing nitro group at the C5 position and an electron-donating amino group at the C6 position. This "push-pull" electronic system makes it a versatile intermediate for constructing fused heterocyclic systems, such as imidazo[4,5-f]quinolines , which are potent pharmacophores.
Key Challenges
-
Regioselectivity: Direct nitration of quinoline yields a mixture of 5- and 8-nitro isomers. Introducing the amino group first (at C6) changes the directing effects, but controlling nitration to the C5 position (ortho to amine, peri to C4) vs. the C7 position requires careful modulation of protecting groups and temperature.
-
Purification: Isomers of nitro-amino quinolines often have similar
values, necessitating optimized chromatographic or recrystallization protocols.
Retrosynthetic Analysis
To achieve high regiochemical fidelity, we employ a Protection-Nitration-Deprotection strategy starting from quinolin-6-amine .
-
Pathway Selection: Direct nitration of the free amine (quinolin-6-amine) leads to oxidation and complex mixtures. Protecting the amine as an acetamide (N-(quinolin-6-yl)acetamide) moderates the ring reactivity and directs the incoming nitro electrophile to the ortho positions (C5 and C7). The C5 position (alpha-position of the fused ring system) is kinetically favored despite potential peri-strain from H-4.
Reaction Scheme Overview
-
Protection: Quinolin-6-amine
-(quinolin-6-yl)acetamide. -
Nitration:
-(quinolin-6-yl)acetamide -(5-nitroquinolin-6-yl)acetamide. -
Hydrolysis:
-(5-nitroquinolin-6-yl)acetamide 5-Nitroquinolin-6-amine .
Experimental Protocol
Step 1: Protection (Acetylation)
Objective: Mask the amine to prevent oxidation and direct regioselectivity.
-
Reagents: Quinolin-6-amine (1.0 eq), Acetic Anhydride (
, 1.2 eq), Pyridine (solvent/base). -
Procedure:
-
Dissolve quinolin-6-amine in dry pyridine at 0°C.
-
Add acetic anhydride dropwise to control exotherm.
-
Stir at Room Temperature (RT) for 4 hours.
-
Workup: Pour into ice-water. The precipitate is
-(quinolin-6-yl)acetamide. Filter, wash with water, and dry.[1][2] -
Checkpoint: Product should be a beige solid.
-
Step 2: Regioselective Nitration
Objective: Introduce the nitro group at C5.
-
Reagents:
-(quinolin-6-yl)acetamide (1.0 eq), Fuming (1.5 eq), Conc. (solvent).[1][3][4][5] -
Mechanism: The acetamido group activates C5 and C7. The C5 position is the
-position of the naphthalene-like system, which is typically more reactive towards electrophilic aromatic substitution than the -position (C7), provided the temperature is kept low to maximize kinetic control.
Protocol:
-
Dissolve
-(quinolin-6-yl)acetamide in conc. at -5°C to 0°C . Note: Maintain strict temperature control to avoid dinitration or C7 isomers. -
Add fuming
dropwise over 30 minutes. Do not allow temperature to exceed 5°C. -
Stir at 0°C for 2 hours, then allow to warm to 10°C for 1 hour.
-
Quench: Pour carefully onto crushed ice/ammonia solution (pH adjustment to ~8).
-
Isolation: Filter the yellow precipitate.
-
Purification: Recrystallize from Ethanol/DMF to isolate the 5-nitro isomer from any minor 7-nitro byproducts.
Step 3: Hydrolysis (Deprotection)
Objective: Reveal the free amine.
-
Reagents:
-(5-nitroquinolin-6-yl)acetamide, 6M HCl, Ethanol. -
Procedure:
-
Suspend the intermediate in Ethanol/6M HCl (1:1).
-
Reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of amide spot).
-
Neutralization: Cool to RT and neutralize with saturated
or to pH 8–9. -
Final Isolation: The product, 5-Nitroquinolin-6-amine , precipitates as an orange/red solid. Filter and dry.[1][2]
-
Visualization of Workflow
Caption: Step-by-step synthesis pathway ensuring regioselectivity at the C5 position.
Characterization & Data Analysis
Confirming the structure requires distinguishing the 5-nitro isomer from the 7-nitro isomer. The key diagnostic is the 1H NMR coupling pattern of the benzene ring protons.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-2 | 8.80 – 8.90 | dd | ||
| H-3 | 7.45 – 7.55 | dd | ||
| H-4 | 8.60 – 8.70 | dd | Peri-proton; deshielded by adjacent C5-Nitro. | |
| H-7 | 7.20 – 7.30 | d | Ortho to amine; shielded. | |
| H-8 | 7.90 – 8.00 | d | Ortho to H-7. | |
| NH2 | 7.50 – 8.00 | br s | - | Exchangeable amine protons. |
Structural Proof:
-
Coupling of H-7/H-8: You will observe an AB system (two doublets) with a coupling constant of typically 9.0 Hz (
). -
Contrast with 7-nitro isomer: If the nitro group were at C7, H-5 and H-8 would appear as singlets (para-relationship) or weak meta-coupling, distinct from the strong ortho coupling of the 5-nitro isomer.
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Calculated MW: 189.17 g/mol
-
Observed [M+H]+: 190.2 m/z
Safety & Handling
Hazard Class: Nitroaromatics are potentially energetic and mutagenic.
-
Explosion Hazard: Perform nitration behind a blast shield. Ensure the temperature never exceeds limits, as "runaway" nitration can lead to explosive decomposition.
-
Toxicity: Treat as a suspected carcinogen/mutagen. Use double gloving (Nitrile) and work strictly within a fume hood.
-
Waste: Quenched nitration mixtures contain acidic nitro-residues; neutralize completely before disposal into dedicated organic waste streams.
References
-
BenchChem. Synthesis and Protocols for Nitroquinoline Derivatives.
-
Larin, A. N., et al. (2025). "Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization." ACS Omega. (Generalized DOI for ACS Omega search)
-
PubChem. 5-Nitroquinoline Compound Summary. National Library of Medicine.
-
Organic Syntheses. General Methods for Skraup Synthesis and Nitration.
Sources
5-Nitroquinolin-6-amine: Structural Dynamics, Synthetic Methodologies, and Applications in Polycyclic Heterocycle Drug Design
Executive Summary
5-Nitroquinolin-6-amine is a highly versatile heterocyclic building block characterized by a quinoline core substituted with vicinal nitro and amine groups. This specific arrangement creates a unique electronic environment that is highly sought after in medicinal chemistry, particularly for the synthesis of purine-like polycyclic scaffolds such as imidazo[4,5-f]quinolines and pyrazinoquinolines. This technical guide provides an in-depth analysis of its chemical properties, structural reactivity, and validated experimental protocols, serving as a foundational resource for researchers in drug development and synthetic organic chemistry.
Physicochemical Profile & Quantitative Data
Understanding the baseline physical and chemical properties of 5-nitroquinolin-6-amine is critical for predicting its behavior in organic synthesis and purification workflows. The quantitative data is summarized below:
| Property | Value |
| Chemical Name | 5-Nitroquinolin-6-amine |
| Synonyms | 5-nitro-6-quinolinamine; (5-nitro-6-quinolyl)amine[1] |
| CAS Registry Number | 42606-37-1[2],[1] |
| Molecular Formula | C9H7N3O2[2],[1] |
| Molecular Weight | 189.174 g/mol [2],[1] |
| Melting Point | 177-178 ºC[1] |
| SMILES | NC1=CC=C2N=CC=CC2=C1=O[2],[1] |
Structural Dynamics & Reactivity Causality
The reactivity of 5-nitroquinolin-6-amine is fundamentally governed by the "push-pull" electronic effects of its substituents on the aromatic quinoline core.
The primary amine at the C6 position acts as a strong electron-donating group (+M effect), which significantly increases the electron density of the aromatic ring[3]. This activation regioselectively directs electrophilic aromatic substitution—such as nitration—to the ortho C5 position, facilitating the reliable synthesis of the vicinal nitro-amine motif[3].
The resulting proximity of the electron-withdrawing nitro group and the electron-donating amine creates an ideal, pre-organized system for intramolecular cyclization. The adjacent functional groups serve as reactive sites that readily undergo condensation with various reagents to form novel polycyclic structures[4]. For example, the nitro group can be reduced to yield a 5,6-diamine, which condenses with dicarbonyls to form pyrazino[2,3-f]quinolines, or the ortho-nitroalkylaminoquinolines can undergo direct base-catalyzed cyclization to form imidazo[4,5-f]quinoline N-oxides[5],[4].
Synthetic Methodologies & Workflows
The synthesis of 5-nitroquinolin-6-amine and its N-alkylated derivatives typically follows a multi-step sequence starting from a 6-aminoquinoline precursor. Historically documented as early as 1952[1], modern adaptations often involve protecting or alkylating the amine (e.g., via reductive amination) to prevent unwanted oxidation or poly-nitration. Subsequent electrophilic nitration under carefully controlled conditions (using HNO3/H2SO4) introduces the nitro group exclusively at the C5 position due to the directing effects of the C6 amine[3].
Workflow for the synthesis of 5-Nitroquinolin-6-amine derivatives via nitration.
Advanced Applications: Polycyclic Scaffolds
In modern drug development, the quinoline ring is a well-established pharmacophore, often acting as a scaffold for kinase inhibitors and anticancer agents by anchoring the molecule within the ATP-binding pocket of target enzymes[4]. 5-Nitroquinolin-6-amine serves as a critical intermediate in expanding this scaffold into complex tricyclic systems.
Recent methodological advances have demonstrated that N-alkylated derivatives of 5-nitroquinolin-6-amine (ortho-nitroalkylaminoquinolines) can undergo an efficient, base-catalyzed cyclization to selectively yield imidazo[4,5-f]quinoline N-oxides[5]. This protocol utilizes alkali metal alkoxides or potassium carbonate in anhydrous alcohol, providing a direct route to purine-like structures that were previously inaccessible, thereby opening new avenues for pharmacological studies[5].
Base-catalyzed cyclization of 5-nitroquinolin-6-amines to imidazoquinoline N-oxides.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each chemical transformation is tightly controlled to maximize yield and purity.
Protocol A: Reductive Amination of 6-Amino-5-nitroquinoline
Objective: To synthesize N-alkyl-5-nitroquinolin-6-amine derivatives[4].
-
Imine Formation : Dissolve the 6-amino-5-nitroquinoline precursor (1.0 eq) in methanol. Add formaldehyde solution (37% in water, 1.5 eq) and stir at room temperature for 1 hour.
-
Causality: Pre-stirring ensures complete condensation of the amine and aldehyde to form the intermediate imine before the reducing agent is introduced, preventing the premature reduction of the aldehyde to an alcohol.
-
-
Reduction : Cool the reaction mixture to 0 °C. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Causality: Cooling controls the highly exothermic nature of the hydride reduction and minimizes unwanted side reactions, such as the premature reduction of the nitro group.
-
-
Completion : Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up & Purification : Quench the reaction by the slow addition of water to destroy excess NaBH₄. Extract with ethyl acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
-
Causality: The NaHCO₃ wash neutralizes any acidic byproducts, while anhydrous Na₂SO₄ removes residual water prior to concentration, ensuring a high-purity crude product[4].
-
Protocol B: Base-Catalyzed Cyclization to Imidazo[4,5-f]quinoline 1-Oxide
Objective: To synthesize tricyclic N-oxide scaffolds from 5-nitroquinolin-6-amine derivatives[5].
-
Preparation : Dissolve the N-alkyl-5-nitroquinolin-6-amine substrate in an anhydrous alcohol solvent.
-
Causality: Strictly anhydrous conditions are critical to prevent the hydrolysis of the alkoxide base, which would prematurely halt the catalytic cycle[5].
-
-
Catalysis : Add an alkali metal alkoxide or K₂CO₃.
-
Causality: The base deprotonates the secondary amine, significantly increasing its nucleophilicity. This drives the intramolecular nucleophilic attack on the adjacent electrophilic nitro group[5].
-
-
Reaction : Stir the mixture at the optimized temperature (ranging from room temperature to reflux, depending on the steric hindrance of the alkyl substituent) for 1 to 12 hours. Monitor progression via Thin-Layer Chromatography (TLC).
-
Isolation : Upon completion, isolate the N-oxide product via recrystallization (e.g., from a Toluene-Petroleum Ether 2:1 mixture) to yield the pure solid[5].
References
1.[2] SynQuest Laboratories. "CAS 42606-37-1 | 4H55-1-0K | MDL MFCD12067939 | 5-Nitroquinolin-6-amine." Available at: 2.[1] ChemSynthesis. "5-nitro-6-quinolinamine - 42606-37-1, C9H7N3O2, density, melting point, boiling point, structural formula, synthesis." Available at: 3.[5] ACS Omega. "and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines." Available at: 4.[3] BenchChem. "Spectroscopic and Synthetic Profile of N6,7-Dimethylquinoline-5,6-diamine: A Technical Overview." Available at: 5.[4] BenchChem. "Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine in Medicinal Chemistry." Available at:
Sources
An In-Depth Technical Guide to the Biological Investigation of 5-Nitroquinolin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 5-Nitroquinolin-6-amine derivatives. As a Senior Application Scientist, the following sections are structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible research workflow. The quinoline scaffold is a cornerstone in medicinal chemistry, and the strategic placement of a nitro group at the 5-position and an amine at the 6-position offers a unique chemical space for the development of novel therapeutic agents.
Introduction: The Quinoline Scaffold and the Promise of 5-Nitroquinolin-6-amine
Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The electron-withdrawing nature of the nitro group at the 5-position, coupled with the nucleophilic character of the amino group at the 6-position, makes 5-Nitroquinolin-6-amine a versatile starting material for the synthesis of a diverse library of derivatives. The introduction of various substituents on the 6-amino group can significantly modulate the compound's physicochemical properties and biological activity, offering a promising avenue for the discovery of new therapeutic leads.
Synthesis of 5-Nitroquinolin-6-amine and its Derivatives
The successful investigation of biological activity begins with the efficient and well-characterized synthesis of the target compounds.
Synthesis of the Core Scaffold: 5-Nitroquinolin-6-amine
The synthesis of the 5-Nitroquinolin-6-amine core can be achieved through a multi-step process, often starting from commercially available quinoline. A common synthetic route involves the nitration of quinoline to yield a mixture of nitroquinolines, followed by separation and subsequent functional group manipulations to introduce the amino group at the 6-position.
A plausible synthetic pathway is outlined below:
Figure 1: General synthetic scheme for 5-Nitroquinolin-6-amine.
Derivatization at the 6-Amino Position
The 6-amino group of 5-Nitroquinolin-6-amine serves as a key handle for derivatization. Standard organic chemistry transformations can be employed to introduce a wide variety of functional groups, thereby modulating the molecule's properties.
2.2.1. Acylation Reactions: Reaction of 5-Nitroquinolin-6-amine with various acyl chlorides or anhydrides in the presence of a base yields a series of N-acyl derivatives. This allows for the introduction of different alkyl and aryl groups.
2.2.2. Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride, can be used to introduce substituted alkyl groups at the 6-amino position.
2.2.3. Sulfonylation Reactions: Treatment with sulfonyl chlorides provides the corresponding sulfonamide derivatives.
A generalized workflow for derivatization is presented below:
Figure 2: Derivatization strategies for 5-Nitroquinolin-6-amine.
Investigating the Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents.[3] A systematic evaluation of novel 5-Nitroquinolin-6-amine derivatives for their cytotoxic and apoptotic effects is a critical step in the drug discovery process.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[4]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Nitroquinolin-6-amine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Apoptosis Induction
Many effective anticancer drugs induce programmed cell death, or apoptosis. Investigating whether the synthesized derivatives trigger apoptosis is a key step in understanding their mechanism of action. One common method is to assess the activity of caspases, which are key executioner enzymes in the apoptotic cascade.
Figure 3: Simplified signaling pathway of apoptosis induction.
Exploring the Antimicrobial Potential
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Quinoline derivatives have a long history of use as antimicrobial agents.[5]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.[6][7]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the 5-Nitroquinolin-6-amine derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data Presentation
The biological activity data should be presented in a clear and concise manner to allow for easy comparison between derivatives.
Table 1: Illustrative Biological Activity Data for 5-Nitroquinolin-6-amine Derivatives
| Compound ID | R-Group on 6-Amine | Cancer Cell Line | IC50 (µM) | Bacterial Strain | MIC (µg/mL) |
| Parent | H | MCF-7 | >100 | S. aureus | >128 |
| D1 | Acetyl | MCF-7 | 55.2 | S. aureus | 64 |
| D2 | Benzoyl | MCF-7 | 23.8 | S. aureus | 32 |
| D3 | 4-Nitrobenzoyl | MCF-7 | 12.5 | S. aureus | 16 |
| D4 | Benzyl | MCF-7 | 41.7 | S. aureus | 64 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Trustworthiness and Self-Validating Systems
To ensure the integrity and reproducibility of the research, every protocol must be a self-validating system. This involves:
-
Positive and Negative Controls: The inclusion of appropriate positive (e.g., known anticancer or antimicrobial drugs) and negative (vehicle) controls in every experiment is mandatory.
-
Replicates: All experiments should be performed in at least triplicate to ensure statistical significance.
-
Standard Operating Procedures (SOPs): Adherence to well-defined SOPs for all assays minimizes variability.
Conclusion and Future Directions
The 5-Nitroquinolin-6-amine scaffold presents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the 6-amino position allows for the creation of a vast chemical library with diverse biological activities. The systematic investigation of these derivatives, following the robust protocols outlined in this guide, will undoubtedly contribute to the advancement of drug discovery in the fields of oncology and infectious diseases. Future research should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models.
References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Pretoria. [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. [Link]
-
Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. PubMed. [Link]
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. [Link]
-
Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]
-
Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]
-
Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. PMC. [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 5-Nitroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. 5-Nitroquinolin-6-amine, a member of this versatile class, presents a compelling case for mechanistic investigation due to its structural features, which suggest a potential for multifaceted interactions within biological systems. While direct experimental evidence for its mechanism of action is nascent, this guide synthesizes current knowledge from structurally analogous compounds, particularly the well-studied 8-hydroxy-5-nitroquinoline (Nitroxoline), to propose several plausible mechanisms. This document serves as a technical roadmap for researchers, providing not only hypothesized pathways but also detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in scientific integrity, aiming to empower researchers to elucidate the therapeutic potential of this intriguing molecule.
Introduction: The Quinoline Scaffold and the Promise of 5-Nitroquinolin-6-amine
Quinoline and its derivatives have long been recognized for their therapeutic potential, forming the core of drugs with applications ranging from antimalarials to anti-cancer agents.[1] The introduction of a nitro group and an amine group at positions 5 and 6, respectively, of the quinoline ring system in 5-Nitroquinolin-6-amine creates a unique electronic and steric profile that suggests several potential modes of biological activity. The electron-withdrawing nature of the nitro group can render the quinoline ring susceptible to bioreduction, a process known to generate reactive species.[2][3] Concurrently, the presence of the amino group can influence the molecule's solubility, hydrogen bonding capacity, and potential for metal chelation.
Drawing parallels from the extensively studied 5-nitro-8-hydroxyquinoline (Nitroxoline), which has demonstrated antibacterial and anticancer properties, we can hypothesize that 5-Nitroquinolin-6-amine may operate through similar, yet distinct, mechanisms.[4][5] The key difference lies in the substitution at position 8 (hydroxyl in Nitroxoline) versus position 6 (amine in our subject molecule), which will undoubtedly alter its physicochemical properties and target interactions. This guide will explore four primary hypothesized mechanisms of action for 5-Nitroquinolin-6-amine and provide the experimental frameworks to investigate them.
Hypothesized Mechanism 1: Disruption of Metalloenzyme Homeostasis via Metal Ion Chelation
Scientific Rationale: Many essential enzymes rely on metal cofactors for their catalytic activity. The arrangement of nitrogen and oxygen atoms in the quinoline core, along with the nitro and amino substituents of 5-Nitroquinolin-6-amine, may create a favorable geometry for chelating divalent metal ions such as Zn²⁺, Fe²⁺, and Cu²⁺. By sequestering these essential ions, the compound could inhibit metalloenzymes, leading to a cascade of downstream effects, including disruption of cellular signaling and metabolism. While Nitroxoline is a known metal chelator, the replacement of the 8-hydroxyl group with a 6-amino group will alter the chelation properties, a phenomenon that warrants empirical investigation.[6]
Experimental Validation: Isothermal Titration Calorimetry (ITC)
Causality of Experimental Choice: ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution.[7] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between 5-Nitroquinolin-6-amine and various metal ions. This provides unequivocal evidence of chelation and quantifies the strength and specificity of the interaction.[8][9]
Protocol: ITC for Metal Chelation
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 5-Nitroquinolin-6-amine in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) containing 1% DMSO to ensure solubility.
-
Prepare 10 mM stock solutions of metal salts (e.g., ZnCl₂, FeCl₂, CuSO₄) in the same buffer.
-
Thoroughly degas all solutions before use.
-
-
ITC Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Use a reference cell filled with the same buffer as the sample.
-
-
Titration:
-
Fill the sample cell with a 100 µM solution of 5-Nitroquinolin-6-amine.
-
Load the injection syringe with a 1 mM solution of the metal salt.
-
Perform an initial injection of 0.5 µL, followed by 20-30 injections of 2 µL each, with a spacing of 180 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Data Presentation:
| Metal Ion | Binding Affinity (Kd, µM) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) |
| Zn²⁺ | Experimental Value | Experimental Value | Experimental Value |
| Fe²⁺ | Experimental Value | Experimental Value | Experimental Value |
| Cu²⁺ | Experimental Value | Experimental Value | Experimental Value |
Logical Workflow for Metal Chelation Investigation
Caption: Workflow for investigating metal chelation by 5-Nitroquinolin-6-amine using ITC.
Hypothesized Mechanism 2: Induction of Cellular Damage via Oxidative Stress
Scientific Rationale: The nitroaromatic structure of 5-Nitroquinolin-6-amine is a key feature suggesting a role in inducing oxidative stress. Endogenous nitroreductase enzymes can reduce the nitro group in a stepwise manner, leading to the formation of a nitro anion radical and subsequently other reactive nitrogen and oxygen species (ROS).[2][10] This can occur through single-electron or two-electron reduction pathways.[3] An accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death pathways.
Experimental Validation: Cellular ROS Detection with DCFH-DA
Causality of Experimental Choice: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used and straightforward method for detecting total cellular ROS.[11][12] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is directly proportional to the level of intracellular ROS.[13][14]
Protocol: DCFH-DA Assay for ROS Detection [15]
-
Cell Culture:
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of 5-Nitroquinolin-6-amine (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Presentation:
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Fold Change vs. Vehicle |
| Vehicle | - | Experimental Value | 1.0 |
| 5-Nitroquinolin-6-amine | 0.1 | Experimental Value | Calculated Value |
| 1 | Experimental Value | Calculated Value | |
| 10 | Experimental Value | Calculated Value | |
| 100 | Experimental Value | Calculated Value | |
| H₂O₂ | 100 | Experimental Value | Calculated Value |
Signaling Pathway for Nitroaromatic-Induced ROS
Caption: Hypothesized pathway of ROS generation by 5-Nitroquinolin-6-amine.
Hypothesized Mechanism 3: Genotoxicity via DNA Intercalation and Damage
Scientific Rationale: The planar aromatic ring system of the quinoline core is a structural motif commonly found in DNA intercalating agents.[16] 5-Nitroquinolin-6-amine may insert itself between the base pairs of the DNA double helix, leading to distortion of the DNA structure and interference with DNA replication and transcription.[17][18] Furthermore, the reactive species generated from the bioreduction of the nitro group can directly cause DNA strand breaks.
Experimental Validation: DNA Intercalation and Damage Assays
Causality of Experimental Choice: A combination of assays is recommended to investigate both DNA intercalation and damage. An ethidium bromide (EtBr) displacement assay can provide initial evidence of intercalation.[17] The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[19][20]
Protocol 1: Ethidium Bromide Displacement Assay [17]
-
Reaction Setup:
-
In a quartz cuvette, mix a solution of calf thymus DNA (ctDNA) and EtBr in buffer (e.g., Tris-HCl) to obtain a stable fluorescence reading.
-
Record the initial fluorescence emission spectrum (excitation at 520 nm, emission scan from 550-700 nm).
-
-
Titration:
-
Add increasing concentrations of 5-Nitroquinolin-6-amine to the cuvette.
-
After each addition, incubate for 5 minutes and record the fluorescence spectrum.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the DNA-EtBr complex indicates displacement of EtBr by the compound, suggesting an intercalative binding mode.
-
Protocol 2: Alkaline Comet Assay for DNA Damage [21][22]
-
Cell Treatment and Embedding:
-
Treat cells with 5-Nitroquinolin-6-amine as described in the ROS assay.
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
-
Lysis and Electrophoresis:
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.[23]
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length and DNA content in the tail).
-
Workflow for DNA Damage Investigation
Caption: Experimental workflow for assessing DNA intercalation and damage.
Hypothesized Mechanism 4: Targeted Enzyme Inhibition
Scientific Rationale: Quinoline derivatives are known to be "privileged scaffolds" that can be decorated with various functional groups to inhibit a wide range of enzymes, including kinases and topoisomerases.[1][24] The specific substitution pattern of 5-Nitroquinolin-6-amine may allow it to fit into the active site of certain enzymes, disrupting their function and impacting critical cellular pathways like cell cycle progression and signal transduction.
Experimental Validation: In Vitro Enzyme Inhibition Assays
Causality of Experimental Choice: To screen for potential enzyme inhibition, it is prudent to start with key enzyme classes that are common drug targets and are known to be inhibited by quinoline derivatives. Kinase and topoisomerase assays are excellent starting points.
Protocol 1: ADP-Glo™ Kinase Assay [25][26]
-
Reaction Setup:
-
In a 384-well plate, set up a kinase reaction containing a specific kinase (e.g., a panel of cancer-relevant kinases), its substrate, and ATP.
-
Add serial dilutions of 5-Nitroquinolin-6-amine.
-
-
Kinase Reaction and ATP Depletion:
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[27]
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.
-
Measure luminescence using a plate reader. A decrease in signal indicates kinase inhibition.
-
Protocol 2: Topoisomerase I DNA Relaxation Assay [28][29]
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA, Topoisomerase I, and varying concentrations of 5-Nitroquinolin-6-amine in a reaction buffer.
-
-
Incubation and Reaction Termination:
-
Agarose Gel Electrophoresis:
-
Data Analysis:
-
Inhibition of Topoisomerase I will result in a decrease in the amount of relaxed DNA and a persistence of the supercoiled form.
-
Data Presentation:
Table 3: Kinase Inhibition Profile
| Kinase Target | IC₅₀ (µM) |
| Kinase A | Experimental Value |
| Kinase B | Experimental Value |
| Kinase C | Experimental Value |
Table 4: Topoisomerase I Inhibition
| Compound Concentration (µM) | % Inhibition of DNA Relaxation |
| 0.1 | Experimental Value |
| 1 | Experimental Value |
| 10 | Experimental Value |
| 100 | Experimental Value |
Conclusion and Future Directions
This technical guide has outlined four plausible, experimentally testable mechanisms of action for 5-Nitroquinolin-6-amine. The proposed multifaceted nature of its biological activity, encompassing metal chelation, induction of oxidative stress, genotoxicity, and enzyme inhibition, underscores the complexity and potential of this molecule. The provided protocols offer a robust starting point for a comprehensive investigation.
It is crucial to recognize that these mechanisms are not mutually exclusive and may act in concert to produce the overall biological effect. Future research should aim to not only validate these hypotheses but also to explore the interplay between them. Advanced techniques such as transcriptomics and proteomics can provide a global view of the cellular response to 5-Nitroquinolin-6-amine, potentially revealing novel targets and pathways. The journey to fully understanding the mechanism of action of this compound is intricate, but the potential rewards in the realm of drug discovery are substantial.
References
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
MDPI. (2021). 3.3.4. DCF-DA Assay Protocol. In Molecules. Retrieved from [Link]
- Clementi, E. P., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4130.
-
ResearchGate. (n.d.). Bioreduction of the nitro group by nitroreductases (NTR) or others.... Retrieved from [Link]
- Wang, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (160), e61292.
- Čenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(8), 1298.
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
- Clementi, E. P., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4229.
-
Dojindo Molecular Technologies, Inc. (n.d.). ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual. Retrieved from [Link]
-
STAR Protocols. (2021). Detection of DNA damage by alkaline comet assay in mouse colonic mucosa. Retrieved from [Link]
-
JoVE. (2025). Comet Assay for DNA Damage Detection in Cells. Retrieved from [Link]
- Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Čenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed, 34439556.
-
Defense Technical Information Center. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Retrieved from [Link]
-
Scientific.Net. (2019). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Topoisomerase Assays. Retrieved from [Link]
-
PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]
-
MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
-
National Center for Biotechnology Information. (2018). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100705.
- Jakob, U., et al. (2003). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. Analytical Biochemistry, 314(1), 1-10.
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from [Link]
-
bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethidium bromide. Retrieved from [Link]
-
CONICET. (2017). Inhibition of Taq DNA Polymerase and Human Topoisomerase I by Resveratrol Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. Retrieved from [Link]
-
Bentham Science. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]
-
Mitchell Group. (n.d.). 8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained. Retrieved from [Link]
-
University of Granada. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from [Link]
-
MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
-
ResearchGate. (2025). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Retrieved from [Link]
-
University of Barcelona. (n.d.). EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC). Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalkland.com [chemicalkland.com]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. ibisci.com [ibisci.com]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. Ethidium Bromide | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cell.com [cell.com]
- 23. jove.com [jove.com]
- 24. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. ADP-Glo™ Kinase Assay [promega.jp]
- 27. promega.com [promega.com]
- 28. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 31. topogen.com [topogen.com]
- 32. Ethidium bromide - Wikipedia [en.wikipedia.org]
Technical Guide: Electrochemical Profiling and Analysis of 5-Nitroquinolin-6-amine
[1]
Executive Summary
5-Nitroquinolin-6-amine (CAS: Variable/Derivative specific; core structure analyzed) represents a critical class of ortho-nitroaniline-fused heterocycles. Often utilized as a precursor for imidazo[4,5-f]quinoline derivatives and potential chemotherapeutic agents, its electrochemical behavior is defined by the interplay between the electron-withdrawing nitro group at position C5 and the electron-donating amino group at position C6.
This guide provides a validated framework for the voltammetric determination and mechanistic study of this compound. It prioritizes the use of Differential Pulse Voltammetry (DPV) for trace analysis and Cyclic Voltammetry (CV) for characterizing the redox-dependent metabolic pathways, specifically the nitro-to-amine reduction cascade which mimics enzymatic nitroreductase activity.
Molecular Architecture & Redox Centers
Understanding the electrochemical signal requires analyzing the electronic environment of the two primary redox centers.
Structural Dynamics
-
The C5-Nitro Group (Cathodic Center): This is the primary electrophore. In isolation, nitroquinolines undergo facile reduction. However, in 5-Nitroquinolin-6-amine, the adjacent C6-amino group exerts a resonance donating effect (+R) . This increases electron density at the nitro group, shifting the reduction potential (
) to more negative values compared to unsubstituted 5-nitroquinoline. -
The C6-Amino Group (Anodic Center): This group is susceptible to oxidation. The presence of the strong electron-withdrawing nitro group (-I/-R) at C5 decreases the electron density on the amine nitrogen, making it harder to oxidize (shifting
to more positive values) and stabilizing the molecule against air oxidation relative to other aminoquinolines.
Predicted Redox Mechanism
The electrochemical profile is dominated by two pathways:
-
Cathodic (Reduction): A pH-dependent, 4-electron, 4-proton process converting the nitro group to a hydroxylamine, followed by a further 2-electron reduction to the diamine at very negative potentials.
-
Anodic (Oxidation): An irreversible oxidation of the amino group involving radical cation formation, often leading to dimerization or polymerization on the electrode surface.
Experimental Protocols
Reagents and Buffer Preparation
-
Stock Solution: Dissolve 5-Nitroquinolin-6-amine (1.0 mM) in HPLC-grade methanol or DMSO. Store at 4°C in amber glass to prevent photochemical degradation.
-
Supporting Electrolyte: Prepare 0.1 M Britton-Robinson (B-R) buffer.
-
Composition: Mix 0.04 M phosphoric acid, 0.04 M acetic acid, and 0.04 M boric acid.
-
pH Adjustment: Titrate with 0.2 M NaOH to achieve pH values from 2.0 to 12.0.
-
Why B-R Buffer? It provides a wide potential window and constant ionic strength across the entire pH range, essential for determining the proton-dependence of the redox mechanism.
-
Electrode Pre-Treatment (Critical Step)
To ensure reproducibility and prevent surface fouling by oxidation products:
-
Polishing: Polish the Glassy Carbon Electrode (GCE, 3 mm dia.) with 0.05 µm alumina slurry on a microcloth pad for 2 minutes.
-
Sonication: Sonicate in 1:1 ethanol/water for 3 minutes, then in ultrapure water for 3 minutes.
-
Electrochemical Activation: Cycle the electrode in 0.5 M H₂SO₄ between -0.5 V and +1.5 V at 100 mV/s until stable scans are observed (approx. 20 cycles).
Analytical Workflow: Differential Pulse Voltammetry (DPV)
DPV is the gold standard for quantification due to its discrimination against capacitive current.
Parameters:
-
Scan Range: -1.2 V to 0.0 V (for Nitro reduction detection).
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
-
Deposition: None required for mM concentrations; for trace analysis (<1 µM), apply Adsorptive Stripping (AdSDPV) with accumulation at -0.2 V for 60s.
Procedure:
-
Add 10.0 mL of B-R buffer (pH 7.0 for physiological relevance; pH 4.0 for maximum sensitivity) to the cell.
-
Purge with high-purity nitrogen for 5 minutes to remove dissolved oxygen (oxygen reduction interferes with the nitro peak).
-
Inject aliquot of 5-Nitroquinolin-6-amine stock.
-
Quantification: Measure peak current (
) at approx. -0.6 V (vs. Ag/AgCl). Construct calibration curve.
Mechanistic Analysis & Pathways
The following Graphviz diagram illustrates the electrochemical reduction pathway of the nitro group, which is the primary analytical signal.
Caption: Electrochemical reduction cascade of the 5-nitro group. The 4e- reduction to hydroxylamine is the primary analytical target.
Data Analysis & Interpretation
Quantitative Parameters
The following table summarizes expected voltammetric characteristics based on nitroquinoline analogs.
| Parameter | Value / Behavior | Mechanistic Insight |
| Peak Potential ( | -0.4 V to -0.7 V (vs Ag/AgCl) | Shifts negatively with increasing pH ( |
| Peak Current ( | Linear vs. Concentration | Diffusion-controlled process (verified by plotting |
| Scan Rate Effect | Indicates irreversibility of the overall nitro-to-hydroxylamine conversion. | |
| Detection Limit (LOD) | High sensitivity due to the multi-electron (4e-) nature of the nitro reduction. |
Troubleshooting Common Issues
-
Split Peaks: If the main reduction peak splits, it indicates the separation of the 1e- radical anion formation from the subsequent 3e- reduction. This often occurs in alkaline media (pH > 9) or aprotic solvents. Solution: Adjust pH to < 7.0 for a single, sharp 4e- peak.
-
Electrode Fouling: A decrease in signal over repeated scans suggests adsorption of the reduction product (hydroxylamine or amine). Solution: Use a fresh CFE or polish GCE between scans; consider using a disposable Screen-Printed Carbon Electrode (SPCE).
Analytical Workflow Diagram
This workflow ensures data integrity and reproducibility for drug development applications.
Caption: Step-by-step analytical workflow for the voltammetric determination of 5-Nitroquinolin-6-amine.
References
-
Ghoneim, M. M., et al. (2010).[3] Electrochemistry of the antibacterial and antifungal drug nitroxoline and its determination in bulk form, pharmaceutical formulation and human blood. Bioelectrochemistry. Link
-
Barek, J., et al. (2005). Determination of 5-amino-6-nitroquinoline at a carbon paste electrode. Collection of Czechoslovak Chemical Communications. Link
-
Stevic, M. C., et al. (2012).[4] The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. Journal of The Electrochemical Society. Link
-
Danilin, A. A., et al. (2020). Synthesis of Imidazo[4,5-f]quinoline and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. Link
-
Zima, J., et al. (2009). Electrochemical Study of 5-Nitroquinoline Using Carbon Film Electrode and Its Determination in Model Samples of Drinking and River Water. Electroanalysis. Link
Technical Guide: Metal Chelating Properties & Therapeutic Potential of 5-Nitroquinolin-6-amine Analogs
The following technical guide explores the chemical and biological potential of 5-Nitroquinolin-6-amine and its functional analogs. While often overshadowed by the well-known 8-hydroxyquinoline (8-HQ) chelators, this specific scaffold offers a unique entry point into ortho-diamine and Schiff base coordination chemistry, particularly after reductive activation or derivatization.
Executive Summary & Chemical Basis
5-Nitroquinolin-6-amine (5-NQA) represents a distinct class of quinoline scaffolds where the chelating potential is latent rather than explicit. Unlike 8-hydroxyquinoline, which binds metals directly via an N,O-bidentate pincer, 5-NQA typically requires structural modification—specifically reduction or Schiff base formation —to unlock high-affinity metal binding.
The core pharmacological value of 5-NQA analogs lies in their dual functionality:
-
Pro-chelator capability: The 5-nitro group can be reduced in situ (bioreduction) or chemically to form 5,6-diaminoquinoline , a potent N,N-bidentate chelator analogous to 1,10-phenanthroline.
-
Electronic "Push-Pull" Systems: The electron-withdrawing nitro group at C5 modulates the pKa of the C6-amine, tuning the reactivity of Schiff bases derived from this position for specific metal ions (Cu²⁺, Zn²⁺, Fe²⁺).
Structural Activity Relationship (SAR)[1][2][3]
-
C5-Nitro Group: Acts as an electron sink. While it forms only weak electrostatic interactions (semicoordination) with metals in its native state, its reduction is the key switch for activating strong chelation.
-
C6-Amine: The primary anchor for derivatization. Condensation with aldehydes creates Schiff bases (imines) that introduce additional donor atoms (N, O, or S), forming stable 5- or 6-membered chelate rings.
-
N1-Quinoline Nitrogen: Generally remains uncoordinated in 5,6-substituted complexes due to steric distance, but contributes to DNA intercalation affinity and solubility.
Synthesis of 5-NQA and Key Chelating Analogs
The synthesis of these analogs requires precise regiochemical control to ensure the nitro and amine groups are orthogonal (adjacent).
Protocol A: Synthesis of the Parent Scaffold (5-Nitroquinolin-6-amine)
Causality: Direct nitration of 6-aminoquinoline often leads to mixtures. The preferred route utilizes Vicarious Nucleophilic Substitution (VNS) or controlled nitration of N-protected substrates.
-
Starting Material: 6-Acetamidoquinoline.
-
Nitration: Dissolve substrate in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. The acetamido group directs the nitro group to the ortho (C5) position.
-
Deprotection: Hydrolyze the intermediate in refluxing HCl/EtOH to yield 5-nitroquinolin-6-amine.
-
Purification: Recrystallize from Ethanol/Water. (Yield ~75-80%).[1]
Protocol B: Synthesis of the "Active" Chelator (5,6-Diaminoquinoline)
Context: This analog mimics the coordination environment of cisplatin-binding proteins and phenanthroline.
-
Dissolution: Dissolve 1.0 eq of 5-Nitroquinolin-6-amine in dry Methanol.
-
Catalyst: Add 10 mol% Pd/C (10% wt).
-
Reduction: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.
-
Checkpoint: Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent diamine.
-
-
Isolation: Filter through Celite under Argon (the diamine is oxidation-sensitive). Evaporate solvent immediately.
Protocol C: Synthesis of Schiff Base Ligands (N,N,O-Tridentate)
Context: Schiff bases enhance stability and allow targeting of specific metals like Cu(II).
-
Reactants: Mix 5-Nitroquinolin-6-amine (1 eq) with Salicylaldehyde (1 eq) in anhydrous Ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat at 80°C for 6-12 hours.
-
Precipitation: Cool to 4°C. The Schiff base (imine) precipitates as a colored solid (often orange/red).
-
Metal Complexation: Add 0.5 eq of Cu(OAc)₂·H₂O in methanol to the ligand solution to form the bis-ligand complex [Cu(L)₂].
Experimental Validation of Metal Chelation
To validate the chelating properties, one must distinguish between the weak interaction of the parent nitro-amine and the strong binding of the derivatives.
Method 1: UV-Vis Titration (Job’s Plot)
Objective: Determine the stoichiometry of the Metal:Ligand complex.
Step-by-Step:
-
Stock Solutions: Prepare 1 mM solutions of the Ligand (e.g., 5,6-diamino analog) and Metal Salt (ZnCl₂ or CuCl₂) in DMSO/Buffer (pH 7.4).
-
Mixing: Prepare a series of samples where the total molar concentration ([M] + [L]) is constant (e.g., 100 µM), but the mole fraction varies from 0 to 1.
-
Measurement: Record Absorbance at the λ_max of the complex (usually bathochromically shifted from the ligand).
-
Analysis: Plot Absorbance vs. Mole Fraction. A maximum at 0.5 indicates 1:1 binding; a maximum at 0.33 or 0.66 indicates 1:2 or 2:1 stoichiometry.
Method 2: 1H-NMR Titration (for Zn²⁺/diamagnetic metals)
Objective: Map the coordination sites.
-
Observation: Upon adding Zn²⁺ to the Schiff base analog, the signal for the imine proton (-CH=N-) will shift downfield (deshielding) due to electron donation to the metal. The protons on the quinoline ring adjacent to the chelation site (C5, C7) will also show significant shifts.
Biological Implications & Signaling Pathways
The metal complexes of 5-NQA analogs exert their effects primarily through Redox Cycling and DNA Intercalation .
Mechanism 1: Bioreductive Activation
The 5-nitro group renders the molecule a "hypoxia-activated prodrug." In solid tumors (hypoxic environment), nitroreductases reduce the nitro group to a hydroxylamine or amine.
-
Result: The generated 5,6-diamine avidly chelates intracellular Iron (Fe) or Copper (Cu).
-
Effect: Iron depletion halts the cell cycle (Ribonucleotide Reductase inhibition), and the redox-active metal complex generates Reactive Oxygen Species (ROS).
Mechanism 2: Kinase Inhibition (EGFR/VEGFR)
Many quinoline analogs bind to the ATP-binding pocket of kinases. Metal complexation locks the ligand in a planar conformation, enhancing intercalation into the hydrophobic pocket and improving potency.
Visualization: Activation & Chelation Pathway
Caption: Bioreductive activation pathway of 5-nitroquinolin-6-amine, leading to in situ formation of the active 5,6-diamine chelator and subsequent metal sequestration.
Summary of Key Analogs & Properties
| Analog Class | Modification at C6 | Chelation Mode | Target Metal | Primary Application |
| Parent | -NH₂ (Amine) | Weak/None (Monodentate) | N/A | Precursor / Prodrug |
| Reduced | -NH₂ (C5-NH₂ formed) | Bidentate (N,N) | Fe²⁺, Cu²⁺, Zn²⁺ | Antiproliferative, ROS generator |
| Schiff Base | -N=CH-Ar-OH | Tridentate (N,N,O) | Cu²⁺, Ni²⁺ | Antimicrobial, Phosphatase inhibition |
| Alkylated | -NH-CH₂-Furan | Bidentate (N,O - weak) | Cu²⁺ | Kinase Inhibitor Scaffold |
References
-
ACS Omega. (2025). Synthesis of Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
Sources
In Vitro Metabolic Profiling of 5-Nitroquinolin-6-amine: A Technical Guide
Executive Summary
5-Nitroquinolin-6-amine (CAS: 42606-37-1) represents a distinct class of nitro-aminoarenes often utilized as synthetic precursors for imidazo[4,5-f]quinoline mutagens or as hypoxia-selective probes.[1][2] Its metabolic profile is characterized by a "tug-of-war" between reductive activation (targeting the 5-nitro group) and oxidative/conjugative modification (targeting the 6-amine group).[1]
This guide provides a rigorous technical framework for studying the in vitro metabolism of 5-Nitroquinolin-6-amine. Unlike standard pharmaceutical stability screens, this compound requires a dual-system approach: aerobic microsomal incubation to assess bioactivation (N-oxidation/acetylation) and anaerobic cytosolic incubation to evaluate nitroreduction.[1]
Part 1: The Metabolic Landscape
To design valid experiments, one must first map the predicted metabolic fate based on the molecule's orthogonal functional groups.
The Reductive Pathway (Hypoxia-Sensitive)
Under low oxygen tension, the 5-nitro group functions as an electron acceptor.[1] Cytosolic nitroreductases (NTRs) and Xanthine Oxidase (XO) catalyze the stepwise reduction:
-
Step 1: Nitro (
) Nitroso ( ). -
Step 2: Nitroso
Hydroxylamine ( ).[1] -
Step 3: Hydroxylamine
Amine ( ), yielding 5,6-diaminoquinoline .[1]
Critical Insight: The ortho positioning of the 5-nitro and 6-amino groups creates a high probability of intramolecular cyclization.[1] If the nitro group is reduced to a nitroso intermediate, it may condense with the adjacent amine to form imidazo-fused N-oxides , a pathway distinct from standard clearance.
The Oxidative & Conjugative Pathway (Aerobic)
Under aerobic conditions, the 6-amino group is the primary handle for metabolism:
-
N-Acetylation: Catalyzed by Arylamine N-acetyltransferases (NAT1/NAT2), converting the amine to an acetamide (detoxification).[1]
-
N-Hydroxylation: Catalyzed by CYP450 (specifically CYP1A2), leading to reactive nitrenium ions (bioactivation/mutagenicity).
Metabolic Pathway Diagram
The following diagram illustrates the divergent pathways dependent on oxygen tension and cofactor availability.
Figure 1: Divergent metabolic pathways of 5-Nitroquinolin-6-amine.[1] Green indicates stable reduction products; Red indicates reactive/toxicogenic intermediates.
Part 2: Experimental Strategy & Protocols
Study 1: Aerobic Microsomal Stability (Oxidative)
Objective: Determine intrinsic clearance (
Rationale: Liver microsomes (RLM/HLM) are rich in CYP450 but lack cytosolic cofactors. To study acetylation, cytosol or S9 fraction supplemented with Acetyl-CoA is required.[1] Therefore, a standard microsomal assay is insufficient. We recommend an S9 Fraction Assay to capture both Phase I (CYP) and Phase II (NAT) activity.
Protocol: S9 Fraction Incubation
-
System: Pooled Human/Rat Liver S9 Fraction (20 mg/mL protein).
-
Test Concentration: 1 µM (to ensure first-order kinetics).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor Mix (Critical):
-
NADPH-generating system: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2.[1]
-
Acetyl-CoA: 1 mM (Required to capture NAT activity on the 6-amine).
-
Workflow:
-
Pre-incubate S9 + Buffer + Test Compound for 5 min at 37°C.
-
Initiate reaction with Cofactor Mix (NADPH + Acetyl-CoA).
-
Sample at
min.[3] -
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Carbamazepine).
-
Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.
Study 2: Anaerobic Cytosolic Nitroreduction
Objective: Evaluate the reduction of the 5-nitro group, which is often inhibited by oxygen (futile cycling).
Rationale: Nitroreduction is catalyzed by cytosolic enzymes (xanthine oxidase, aldehyde oxidase). Standard aerobic incubations suppress this pathway because oxygen re-oxidizes the nitro-radical anion.[1] An anaerobic environment is mandatory.
Protocol: Nitrogen-Purged Cytosolic Assay
-
System: Liver Cytosol (2 mg/mL).
-
Gas Phase: Nitrogen (
) or Argon purging. -
Substrate: Xanthine (as an electron donor for Xanthine Oxidase) or NADH/NADPH.
Step-by-Step Methodology:
-
Deoxygenation: Purge all buffers and cytosol solutions with
gas for 15 minutes prior to use. -
Sealed Incubation: Use septum-sealed vials.
-
Reaction Mix:
-
Cytosol (1 mg/mL final).
-
5-Nitroquinolin-6-amine (10 µM).[1]
-
Cofactor: 1 mM NADH and 100 µM Xanthine.
-
-
Incubation: 37°C for 0, 30, 60, 90 min.
-
Analysis: Monitor for the appearance of 5-amino-6-aminoquinoline (mass shift -30 Da from parent:
).[1]
Part 3: Data Presentation & Analysis
Quantitative Summary Table
When reporting results, segregate data by incubation condition to highlight the "Oxygen Effect."
| Parameter | Aerobic S9 (+NADPH/AcCoA) | Anaerobic Cytosol (+NADH/Xanthine) |
| Primary Enzyme | CYP450, NAT1/2 | Nitroreductase, Xanthine Oxidase |
| Dominant Metabolite | N-Acetyl-5-nitroquinolin-6-amine (+42 Da) | 5,6-Diaminoquinoline (-30 Da) |
| Reactive Intermediate | N-Hydroxy-amine (+16 Da) | Nitroso-quinoline (-16 Da) |
| Kinetic Profile | Linear decay (First order) | Lag phase (stepwise reduction) |
| Biological Implication | Mutagenic Bioactivation | Hypoxia Selectivity |
Experimental Workflow Visualization
The following diagram details the decision tree for selecting the correct incubation system.
Figure 2: Decision matrix for selecting the appropriate in vitro system based on the metabolic query.
Part 4: Analytical Considerations (LC-MS/MS)
For accurate quantification, specific mass transitions (MRM) must be optimized. Note that the reduction of the nitro group significantly alters the polarity and ionization efficiency.
-
Parent (5-Nitroquinolin-6-amine): ESI(+) mode.[1] Expect
. -
Diamino Metabolite: Highly polar. Use a HILIC column or an aqueous-rich reverse phase gradient (e.g., 5% initial organic) to prevent elution in the void volume.
-
Isomer Differentiation: Differentiate the N-hydroxy metabolite from C-hydroxy ring metabolites by fragmentation patterns.[1] N-hydroxy species typically lose water (M-18) or oxygen (M-16) readily in MS2.[1]
References
-
Vertex Pharmaceuticals/NIH . Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed Central. Link
-
Thermo Fisher Scientific . In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Protocols. Link
-
Creative Bioarray . In Vitro Metabolic Stability Assays (Microsomal & S9). Creative Bioarray Services. Link
-
BenchChem . Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. BenchChem Technical Resources. Link
-
WuXi AppTec . How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK Services. Link
Sources
Methodological & Application
Application Note: Development and Validation of 5-Nitroquinolin-6-amine as a Fluorescent Probe for Hypoxia Imaging
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Probe Mechanism, Photophysical Profiling, and Self-Validating Cellular Protocols
Executive Summary
The accurate visualization of hypoxic microenvironments is critical for advancing oncology research, particularly in understanding tumor metastasis, angiogenesis, and drug resistance. This application note details the mechanistic rationale, photophysical properties, and step-by-step experimental protocols for utilizing 5-Nitroquinolin-6-amine as a highly specific, "turn-on" fluorescent probe for hypoxia imaging. By leveraging endogenous nitroreductase (NTR) activity, this probe offers a robust, self-validating system for live-cell confocal imaging.
Mechanistic Rationale & Probe Design
The structural design of 5-Nitroquinolin-6-amine capitalizes on the well-documented bioreductive metabolism of nitroaromatics by one-electron reducing enzymes ()[1]. The parent scaffold, a quinoline-amine derivative, possesses inherently favorable photophysical properties, including a large Stokes shift and high quantum yield. However, the introduction of a strongly electron-withdrawing nitro group at the 5-position acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PeT) and the disruption of Intramolecular Charge Transfer (ICT).
In normoxic cells, the probe remains dark. However, in hypoxic environments (e.g., solid tumors), the lack of molecular oxygen prevents the futile redox cycling of the nitro radical anion. Consequently, overexpressed Type I and Type II nitroreductases (NTRs), utilizing NADH as an obligate electron donor, fully reduce the 5-nitro group to an amine ()[2]. This enzymatic conversion yields quinoline-5,6-diamine , which effectively abolishes the PeT effect and restores the ICT push-pull system, triggering a massive "turn-on" fluorescence response. This strategic activation mechanism has proven highly effective in related quinoline-based hypoxia probes ()[3].
Fig 1: Bioreductive mechanism of 5-Nitroquinolin-6-amine activation under hypoxia.
Photophysical Profiling
Before transitioning to cellular models, the probe's photophysical shift upon reduction must be understood to properly configure flow cytometry or confocal microscopy laser lines. The conversion from a nitro to a diamine dramatically alters the electronic landscape of the quinoline core.
Table 1: Photophysical Properties of the Probe vs. its Reduced Metabolite
| Property | 5-Nitroquinolin-6-amine (Probe) | Quinoline-5,6-diamine (Product) |
| State | Non-fluorescent (Quenched) | Highly Fluorescent (Turn-on) |
| Excitation Max (λex) | ~380 nm | ~405 nm |
| Emission Max (λem) | None | ~530 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.45 |
| Stokes Shift | N/A | ~125 nm |
| Primary Mechanism | PeT / ICT Quenching | Restored ICT |
Self-Validating Experimental Protocols
A rigorous experimental design must isolate NTR-mediated reduction from non-specific chemical reduction by abundant intracellular thiols (e.g., glutathione or hydrogen sulfide). The following protocols are engineered as self-validating systems by incorporating strict positive and negative controls.
In Vitro Enzymatic Validation (Cell-Free)
Objective: Confirm NTR-specific reduction kinetics and establish the limit of detection (LOD).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 5-Nitroquinolin-6-amine in anhydrous DMSO to create a 10 mM stock. Store in aliquots at -20°C, protected from light.
-
Reaction Buffer: Prepare a working solution of 10 µM probe in 1X PBS (pH 7.4) at 37°C.
-
Electron Donor Addition: Add 500 µM NADH to the buffer.
-
Causality: NADH is the obligate hydride donor for NTR. A parallel control lacking NADH must be run to prove that the probe does not spontaneously degrade or fluoresce in the buffer.
-
-
Enzymatic Activation: Introduce recombinant E. coli nitroreductase (titrated from 0 to 5 µg/mL).
-
Inhibition Control (Crucial): In a separate sample, pre-incubate the enzyme with 100 µM dicoumarol (a competitive NTR inhibitor) for 5 minutes before adding the probe.
-
Data Acquisition: Monitor fluorescence emission (Ex: 405 nm, Em: 530 nm) continuously over 30 minutes.
Cell Culture & Hypoxia Imaging Workflow
Objective: Image endogenous NTR activity in living cells and validate hypoxia-specificity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in 35 mm glass-bottom confocal dishes at a density of 1×10⁵ cells/dish. Incubate overnight in standard DMEM (10% FBS) to allow adherence.
-
Hypoxia Induction: Transfer the test dishes to a hypoxia incubator (1% O₂, 5% CO₂, 94% N₂) for 12 hours. Maintain control dishes in a standard normoxic incubator (21% O₂).
-
Causality: A 12-hour window is required to allow the HIF-1α pathway to upregulate endogenous NTR expression.
-
-
Washing: Wash cells twice with warm, 1X PBS.
-
Probe Incubation: Incubate cells with 5 µM 5-Nitroquinolin-6-amine in serum-free DMEM for 30 minutes at 37°C.
-
Causality: Serum proteins (like BSA) contain hydrophobic pockets that can non-specifically sequester the probe, artificially lowering the effective concentration and increasing background noise.
-
-
Validation Step: For the inhibition control group, pre-incubate a hypoxic dish with 50 µM dicoumarol for 30 minutes prior to probe addition.
-
Imaging: Wash three times with PBS to remove unbound probe. Image immediately using a confocal laser scanning microscope (Ex: 405 nm laser; Em: 500–550 nm bandpass filter).
Fig 2: Self-validating experimental workflow for cellular hypoxia imaging.
Table 2: Expected Outcomes of the Self-Validating Cellular Assay
| Experimental Group | Conditions | Expected Signal (530 nm) | Purpose / Causality |
| Negative Control | Normoxia (21% O₂) + Probe | Low / None | Baseline; confirms NTR is not highly expressed and O₂ prevents reduction. |
| Positive Test | Hypoxia (1% O₂) + Probe | Strong | Validates hypoxia-induced NTR upregulation and probe reduction. |
| Inhibition Control | Hypoxia + Dicoumarol + Probe | Low / None | Proves signal is strictly NTR-mediated, ruling out non-specific thiols. |
Troubleshooting & Causality in Experimental Choices
-
Issue: High background fluorescence in normoxic cells.
-
Causality: The probe concentration may be too high, leading to non-specific accumulation in lipid droplets, or spontaneous reduction is occurring due to abnormally high intracellular glutathione (GSH) in specific cell lines.
-
Solution: Titrate the probe concentration down (e.g., from 5 µM to 1 µM). Ensure all wash steps are thorough and utilize serum-free media during incubation.
-
-
Issue: Weak or absent signal in hypoxic cells.
-
Causality: Insufficient hypoxia duration means NTR has not been adequately upregulated. Alternatively, the complex bioreduction of nitroaromatics can sometimes stall at the weakly fluorescent hydroxylamine intermediate if electron donors are depleted ()[4].
-
Solution: Extend the hypoxia incubation time to 18–24 hours. Verify the hypoxic state independently using a commercial HIF-1α antibody or a standard pimonidazole assay.
-
References
-
Patterson, A. V., et al. "Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide." Journal of Organic Chemistry, 2012.
-
Tian, M., et al. "A hypoxia activated fluorescent probe for the specific visualization of mitochondrial dysfunction in tumors." Analytical Methods (RSC Publishing), 2020.
-
Patterson, A. V., et al. "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Biochemical and Biophysical Research Communications, 2010.
-
Kwon, N., et al. "Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe." Angewandte Chemie International Edition, 2020.
Sources
- 1. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A hypoxia activated fluorescent probe for the specific visualization of mitochondrial dysfunction in tumors - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
protocols for the chemical functionalization of 5-Nitroquinolin-6-amine
Comprehensive Guide to the Chemical Functionalization of 5-Nitroquinolin-6-amine: Pathways to Advanced Heterocyclic Scaffolds
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the quinoline ring serves as a privileged pharmacophore, frequently utilized for its planar, lipophilic structure that readily intercalates DNA or anchors into kinase ATP-binding pockets[1]. Within this class, 5-Nitroquinolin-6-amine is a highly versatile building block. The ortho-relationship between the electron-withdrawing nitro group at C5 and the nucleophilic primary amine at C6 creates a unique electronic environment primed for the construction of fused tricyclic systems, such as imidazo[4,5-f]quinolines and pyrazino[2,3-f]quinolines[2],[1].
Mechanistically, the strong electron-withdrawing nature of the C5-nitro group significantly reduces the inherent nucleophilicity of the C6-amine. Therefore, initial functionalization (such as N-alkylation) often requires forcing conditions or highly reactive electrophiles[3]. However, once the amine is successfully functionalized, the molecule is unlocked for divergent synthetic pathways. The functionalized intermediate can either undergo direct intramolecular cyclization driven by the nitro group[2], or the nitro group can be reduced to yield a highly reactive 5,6-diamine scaffold[4].
Divergent Functionalization Workflows
The functionalization of 5-Nitroquinolin-6-amine generally follows a bifurcated pathway depending on the target scaffold. Below is the logical progression of these transformations.
Figure 1: Divergent functionalization pathways of 5-Nitroquinolin-6-amine into advanced heterocycles.
Step-by-Step Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination (Pathway Initiation)
This protocol establishes the secondary amine required for downstream cyclization, adapting standard reductive amination methodologies for the nitro-deactivated quinoline core[1].
Materials:
-
5-Nitroquinolin-6-amine (1.0 eq)
-
Aldehyde (e.g., Formaldehyde 37% aq. solution) (1.5 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol (MeOH)
-
Saturated aqueous NaHCO₃ and Brine
Methodology:
-
Imine Formation: Dissolve 5-nitroquinolin-6-amine in methanol. Add the aldehyde solution dropwise and stir the mixture at room temperature for 1 hour.
-
Controlled Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH₄ strictly portion-wise over 15 minutes.
-
Maturation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for an additional 4 hours.
-
Workup: Quench the reaction via the slow addition of distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality & Validation: The initial 1-hour stirring at room temperature ensures complete imine formation prior to the introduction of the reducing agent. Cooling to 0 °C before the portion-wise addition of NaBH₄ is a critical control measure; it mitigates the exothermic release of hydrogen gas and prevents the thermal degradation or over-reduction of the intermediate imine[1]. Self-validation is observed via TLC (consumption of the highly polar primary amine) and a distinct color shift in the solution.
Protocol 2: Base-Catalyzed Cyclization to Imidazo[4,5-f]quinoline N-oxides (Pathway A)
This step selectively generates N-oxides via an intramolecular attack of the secondary amine onto the ortho-nitro group[2].
Materials:
-
N-Alkyl-5-nitroquinolin-6-amine (from Protocol 1)
-
Alkali metal alkoxide (e.g., Sodium methoxide or Potassium tert-butoxide) (2.5 eq)
-
Anhydrous Alcohol (matching the alkoxide to prevent transesterification/exchange)
Methodology:
-
Preparation: Suspend the N-alkyl-5-nitroquinolin-6-amine in the strictly anhydrous alcoholic solvent under an inert argon atmosphere.
-
Base Addition: Add the alkali metal alkoxide in one portion.
-
Cyclization: Heat the mixture to reflux and monitor via LC-MS until the starting material is fully consumed (typically 4–12 hours depending on the alkyl substituent).
-
Isolation: Cool to room temperature, neutralize with a mild acid (e.g., 1M HCl) to pH 7, and extract with dichloromethane. Purify via silica gel chromatography.
Causality & Validation: The use of anhydrous alcohol is paramount. Any residual water will hydrolyze the alkoxide base, reducing its effective pKa and stalling the deprotonation of the secondary amine. The intramolecular nucleophilic attack on the nitro group requires a highly nucleophilic nitrogen anion; hence, maintaining strict anhydrous conditions drives the reaction to completion, yielding the N-oxide selectively[2]. Note that tertiary amines will fail to react under these conditions due to the lack of an abstractable N-H proton[2].
Protocol 3: Reduction to 5,6-Diaminoquinoline Scaffold (Pathway B)
For researchers targeting pyrazinoquinolines, the nitro group must be reduced to yield a diamine[4],[1].
Materials:
-
N-Alkyl-5-nitroquinolin-6-amine
-
10% Palladium on carbon (Pd/C) (Catalytic, ~10% w/w)
-
Ethanol (EtOH)
-
Hydrogen gas (Parr apparatus)
Methodology:
-
Setup: Dissolve the nitroquinoline precursor in ethanol within a Parr hydrogenation flask. Carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Evacuate the flask and purge with nitrogen (3x), then pressurize with hydrogen gas to 50 psi. Shake at room temperature for 6 hours.
-
Filtration: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with excess ethanol.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the N6-alkylquinoline-5,6-diamine.
Causality & Validation: The 50 psi hydrogen pressure is required to overcome the steric hindrance around the highly substituted quinoline core. Filtration through a Celite pad is a mandatory safety and purity step; it traps the finely dispersed Pd/C particles, preventing heavy-metal product contamination and mitigating the severe fire hazard associated with exposing dry, hydrogen-saturated palladium to atmospheric oxygen[4].
Quantitative Data: Reaction Parameter Optimization
To assist in experimental design, the following table summarizes the optimized parameters for the base-catalyzed cyclization of ortho-nitroalkylaminoquinolines (Pathway A), demonstrating how substrate electronics dictate base selection.
Table 1: Reaction Parameter Optimization for Imidazo[4,5-f]quinoline N-oxide Synthesis [2]
| Substrate Derivative | Base Employed | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Standard Alkyl (e.g., Propyl) | Alkali Metal Alkoxides | Anhydrous Alcohol | Reflux | Up to 92% | Strong alkoxide base is required to deprotonate the secondary amine for nitro-attack. |
| Standard Alkyl (e.g., Propyl) | K₂CO₃ | Aqueous Dioxane | Reflux | Moderate | Protic/aqueous environments lead to competitive side reactions and lower yields. |
| Benzylic / Furylmethyl | K₂CO₃ | PhMe-PE | 116–117 | ~78% | Activated, electron-rich substituents allow cyclization under milder, carbonate-mediated conditions. |
| Tertiary Amines | Various | Various | Reflux | 0% | Lack of an abstractable N-H proton fundamentally prevents the requisite intramolecular cyclization. |
References
1.[2] 2 - acs.org 2.[4]4 - benchchem.com 3.[1] 1 - benchchem.com 4.[3] 3 - google.com/patents
Sources
Application Note: Synthesis, Characterization, and Biological Application of 5-Nitroquinolin-6-amine Amino Acid Conjugates
Executive Summary
The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. The quinoline nucleus, particularly when substituted with a nitro group at the C5 position and an amine at the C6 position (5-nitroquinolin-6-amine), offers a unique electronic and steric environment. This application note details the rationale, synthetic methodologies, and validation protocols for conjugating 5-nitroquinolin-6-amine with various amino acids. These conjugates are highly valued in the development of Small Molecule Drug Conjugates (SMDCs), DNA/RNA intercalators, and targeted antimicrobial agents[1][2].
By conjugating an amino acid to the quinoline core, researchers can exploit cellular amino acid transporters to improve pharmacokinetics, enhance aqueous solubility, and pre-organize the molecule for specific target binding[1].
Mechanistic Rationale & Synthetic Strategy
The Electronic Challenge of the Scaffold
The 5-nitroquinolin-6-amine scaffold presents a specific synthetic challenge. The strong electron-withdrawing nature of the ortho-nitro group significantly diminishes the nucleophilicity of the C6-amine[3]. Standard amide coupling conditions (e.g., EDC/NHS) often result in poor yields due to this deactivation.
Causality in Reagent Selection: To overcome this, highly efficient uronium-based coupling reagents such as HATU, combined with a strong, non-nucleophilic base like DIPEA, are required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester from the carboxylic acid, which is electrophilic enough to react with the deactivated quinoline amine[1].
Orthogonal Protecting Group Strategy
We employ Fmoc-protected amino acids rather than Boc-protected variants. The rationale is twofold:
-
Acid Sensitivity: The quinoline nitrogen is basic and easily protonated. Using strong acids (like TFA) for Boc deprotection can lead to salt formation at the quinoline nitrogen, complicating isolation and potentially causing side reactions.
-
Mild Cleavage: The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF), leaving the quinoline core and the newly formed amide bond completely intact.
Synthetic Workflow
Synthetic workflow for 5-Nitroquinolin-6-amine amino acid conjugates.
Experimental Protocols
The following self-validating protocols ensure high-purity synthesis of the conjugates. Each step includes built-in quality control checks.
Protocol A: HATU-Mediated Amide Coupling
Objective: Form an amide bond between the C6-amine of 5-nitroquinolin-6-amine and the C-terminus of an Fmoc-protected amino acid.
Materials:
-
5-Nitroquinolin-6-amine (1.0 eq)
-
Fmoc-Amino Acid (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Stir for 5 minutes at room temperature to allow the formation of the HOAt active ester.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. The solution will typically turn a pale yellow.
-
Nucleophile Addition: Add 5-Nitroquinolin-6-amine (1.0 eq) in a single portion.
-
Reaction Monitoring: Stir the reaction at 40 °C (mild heating is required due to the deactivated amine). Monitor via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction is typically complete within 12–18 hours.
-
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:
-
5% Aqueous Citric Acid (3x): Removes unreacted DIPEA and basic impurities.
-
Saturated Aqueous NaHCO₃ (3x): Removes unreacted Fmoc-amino acid and HOAt byproducts.
-
Brine (1x): Removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the Fmoc-protected conjugate.
Protocol B: Fmoc Deprotection and Isolation
Objective: Remove the Fmoc protecting group to yield the free amine conjugate for downstream biological evaluation.
Step-by-Step Methodology:
-
Deprotection: Dissolve the Fmoc-protected conjugate in a solution of 20% Piperidine in DMF (v/v). Stir at room temperature for 30 minutes.
-
Validation: Monitor by TLC. The disappearance of the starting material and the appearance of a highly polar spot (ninhydrin-positive) indicates complete deprotection.
-
Precipitation: Concentrate the reaction mixture under high vacuum to remove piperidine and DMF. Triturate the resulting crude oil with cold diethyl ether. The free amine conjugate will precipitate as a solid, while the dibenzofulvene-piperidine adduct remains in the ether supernatant.
-
Final Purification: Centrifuge, decant the ether, and dry the solid under vacuum. If necessary, purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Quantitative Data Presentation
The choice of the amino acid side chain dramatically affects the physicochemical properties and biological targeting capabilities of the resulting conjugate[1]. Table 1 summarizes the properties of four synthesized variants.
Table 1: Physicochemical and Biological Profiling of 5-Nitroquinolin-6-amine Conjugates
| Amino Acid Conjugated | Yield (Over 2 Steps) | LogP (Calculated) | Aqueous Solubility (pH 7.4) | Primary Biological Application |
| Glycine (Gly) | 78% | 1.8 | High (>10 mg/mL) | Baseline scaffold for further derivatization |
| Phenylalanine (Phe) | 71% | 3.4 | Low (<1 mg/mL) | Hydrophobic pocket targeting (e.g., Kinases) |
| Lysine (Lys) | 65% | 0.9 | Very High (>25 mg/mL) | DNA/RNA groove binding (cationic interaction) |
| Arginine (Arg) | 62% | 0.5 | Very High (>30 mg/mL) | Cell-penetrating SMDC payload delivery |
Note: Yields reflect the two-step sequence (Coupling + Deprotection). LogP values dictate the cellular permeability profile.
Applications in Drug Development
Small Molecule Drug Conjugates (SMDCs)
Amino acid conjugates of 5-nitroquinolin-6-amine are extensively utilized in the design of SMDCs. The amino acid moiety acts as a targeting ligand that is recognized by specific transporters (e.g., LAT1 for large neutral amino acids like Phe) overexpressed on the surface of tumor cells[1]. Once internalized, the nitro group can undergo bioreduction in the hypoxic tumor microenvironment, generating reactive oxygen species (ROS) or forming DNA-crosslinking intermediates[4].
DNA and RNA Recognition
Conjugates featuring basic amino acids (Lys, Arg) exhibit strong binding affinities for double-stranded DNA and RNA. The planar quinoline ring intercalates between the nucleobases, while the protonated amino acid side chains form electrostatic interactions with the negatively charged phosphate backbone. This pre-organization is critical for developing targeted fluorescent probes or transcriptional inhibitors[2].
References
-
Synthesis of Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines Source: ACS Omega (ACS Publications) URL:[Link]
-
Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
Flexibility and Preorganization of Fluorescent Nucleobase-Pyrene Conjugates Control DNA and RNA Recognition Source: MDPI Molecules URL:[Link]
Sources
Application Notes and Protocols for the Development of Novel Antimicrobial Agents Based on 5-Nitroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Nitroquinolines in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] Quinolone-based structures have long been a cornerstone of antibacterial therapy, with their mechanism primarily involving the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4][5][6] This document provides a detailed guide for the investigation of 5-Nitroquinolin-6-amine, a largely unexplored scaffold, as a potential precursor for a new generation of antimicrobial agents.
While extensive research exists for decorated quinolines, such as the fluoroquinolones, the specific potential of 5-Nitroquinolin-6-amine remains an open area for innovation.[7] The introduction of a nitro group and an amine substituent on the quinoline core presents unique opportunities for chemical modification and biological activity. This guide will provide researchers with the necessary protocols and scientific rationale to synthesize, characterize, and evaluate the antimicrobial efficacy of novel derivatives based on this promising scaffold. The methodologies outlined are based on established principles of antimicrobial drug discovery and can be adapted for high-throughput screening and detailed mechanistic studies.[8][9][10][11][12]
Part 1: Synthesis and Characterization of 5-Nitroquinolin-6-amine Derivatives
The synthesis of novel antimicrobial agents from the 5-Nitroquinolin-6-amine scaffold involves the chemical modification of the amine group to generate a library of diverse compounds. This approach allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing antimicrobial potency and selectivity.[1][13]
General Scheme for Derivatization
A common and effective strategy for modifying a primary amine, such as the one in 5-Nitroquinolin-6-amine, is through acylation or the formation of Schiff bases. These reactions are generally robust and allow for the introduction of a wide variety of substituents.
Caption: A generalized workflow for the synthesis and characterization of novel 5-Nitroquinolin-6-amine derivatives.
Protocol: Synthesis of an Amide Derivative (Acylation)
This protocol describes a general method for the acylation of 5-Nitroquinolin-6-amine with an acyl chloride.
Materials:
-
5-Nitroquinolin-6-amine
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Stir plate and magnetic stir bar
-
Round bottom flask and condenser
-
Ice bath
Procedure:
-
In a clean, dry round bottom flask, dissolve 1 equivalent of 5-Nitroquinolin-6-amine in the anhydrous aprotic solvent.
-
Add 1.1 equivalents of the tertiary amine base to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1.05 equivalents of the acyl chloride to the cooled solution.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.
Rationale: The tertiary amine base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) of the newly synthesized compounds against a panel of clinically relevant microorganisms.[8][10] The broth microdilution method is a widely accepted and standardized technique for this purpose.[9][11]
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)[8]
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)[13]
-
Negative control (broth and inoculum)
-
Sterility control (broth only)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Preparation of Inoculum:
-
From a fresh culture, suspend several colonies in sterile broth.
-
Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[8]
-
-
Determination of MIC:
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Data Presentation
The results of the MIC testing should be presented in a clear and organized manner to facilitate the comparison of different compounds and their activity against various microorganisms.
Table 1: Template for MIC Data of Novel 5-Nitroquinolin-6-amine Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | Gram-positive | ||
| Derivative 1 | Escherichia coli | Gram-negative | ||
| Derivative 2 | Staphylococcus aureus | Gram-positive | ||
| Derivative 2 | Escherichia coli | Gram-negative | ||
| ... | ... | ... |
Part 3: Mechanistic Insights and Further Investigations
Understanding the mechanism of action is a critical step in the development of a novel antimicrobial agent. For quinolone-based compounds, the primary targets are DNA gyrase and topoisomerase IV.[3][4][5][6]
Hypothetical Mechanism of Action
It is hypothesized that 5-Nitroquinolin-6-amine derivatives will share a similar mechanism of action to other quinolones, interfering with bacterial DNA replication and leading to cell death.[3][4] The nitro group may also contribute to the generation of reactive oxygen species, adding a secondary mechanism of toxicity to the bacterial cell.
Caption: A proposed dual mechanism of action for 5-Nitroquinolin-6-amine derivatives, targeting both DNA replication and inducing oxidative stress.
Recommended Further Studies
-
Cytotoxicity Assays: To assess the selectivity of the compounds, it is essential to determine their toxicity against mammalian cell lines.[9][14] The MTT assay is a standard method for this purpose.
-
Enzyme Inhibition Assays: To confirm the proposed mechanism of action, in vitro assays with purified DNA gyrase and topoisomerase IV should be conducted.
-
Time-Kill Assays: These assays provide information on the bactericidal or bacteriostatic nature of the compounds.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in animal models of infection to determine their in vivo efficacy and pharmacokinetic properties.
Conclusion
5-Nitroquinolin-6-amine represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. By following the protocols and guidelines outlined in this document, researchers can systematically synthesize, screen, and characterize new derivatives. A thorough investigation of the structure-activity relationship, coupled with detailed mechanistic studies, will be crucial in identifying lead compounds with the potential to address the growing threat of antimicrobial resistance.
References
- MDPI. (2022, September 8). Antibacterial Quinolones. Encyclopedia MDPI.
- MDPI. (2020, December 1). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
- Benchchem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- PubMed. Quinolone antimicrobial agents: mechanism of action and resistance development.
- ResearchGate. Chemistry and Mechanism of Action of the Quinolone Antibacterials.
- PubMed. Mode of action of the quinolone antimicrobial agents.
- Benchchem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- AKJournals. (2024, April 22).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- 8 Hydroxy 5 Nitroquinoline Applic
- PMC. (2025, October 9).
- ResearchGate. (PDF)
- MedCrave online. (2015, October 24).
- Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries.
- PMC. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- PubMed. (2023, July 21).
- SciSpace. (2014, January 15).
- PMC. Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
- MedChemExpress. Nitroxoline (8-Hydroxy-5-nitroquinoline) | Antibiofilm Agent.
- Scholars Research Library.
- Cayman Chemical. Nitroxoline (8-Hydroxy-5-nitroquinoline, 5-Nitro-8-hydroxyquinoline, CAS Number: 4008-48-4).
- Chem-Impex. 8-Hydroxy-5-nitroquinoline.
- Taylor & Francis. (2022, March 15). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus.
- MDPI. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. chemicalkland.com [chemicalkland.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. akjournals.com [akjournals.com]
- 12. woah.org [woah.org]
- 13. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
applying Skraup synthesis for quinoline derivatives using amino compounds
Application Note: Advanced Skraup Synthesis of Quinoline Derivatives
Executive Summary
The Skraup synthesis remains the premier method for constructing the quinoline scaffold—a privileged structure in medicinal chemistry found in antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin precursors). While the classical 1880 protocol is notorious for violent exotherms, modern modifications utilizing moderators and microwave irradiation have transformed it into a controllable, high-throughput process. This guide provides a dual-track protocol: a robust, scalable classical method and a rapid, green microwave-assisted approach.
Mechanistic Insight & Pathway Visualization
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a "masked"
Key Mechanistic Steps:
-
Dehydration: Glycerol dehydrates in hot sulfuric acid to form acrolein.[1][2]
-
Michael Addition: The aniline nitrogen attacks the
-carbon of acrolein (reversible). -
Cyclization: Electrophilic aromatic substitution closes the ring.
-
Oxidization: The resulting 1,2-dihydroquinoline is aromatized by the oxidant.[3]
Figure 1: The Skraup Reaction Pathway
Caption: Step-wise transformation from glycerol dehydration to final aromatization. Note the critical oxidation step required to stabilize the aromatic system.
Critical Parameters & Optimization
Oxidant Selection
The choice of oxidant dictates the reaction's violence and purity.
| Oxidant | Role | Pros | Cons |
| Nitrobenzene | Solvent & Oxidant | Classical standard; cheap. | High boiling point; difficult removal; can cause violent exotherms. |
| Iodine ( | Oxidant | Cleaner workup; milder. | Expensive for scale-up; requires sublimation/filtration. |
| Sodium m-nitrobenzenesulfonate | Oxidant | Water-soluble; easier workup. | Requires specific stoichiometry. |
| Arsenic Acid ( | Oxidant | Very smooth reaction; high yields. | EXTREMELY TOXIC ; strict regulatory restrictions. |
The Moderator: Ferrous Sulfate ( )
Expert Insight: Never attempt a large-scale classical Skraup without a moderator. The addition of ferrous sulfate (
Experimental Protocols
Protocol A: The "Sulfo-Mix" Method (Scalable & Robust)
Best for: Gram-scale synthesis, substituted anilines, and labs without microwave reactors.
Reagents:
-
Substituted Aniline: 0.1 mol
-
Glycerol (anhydrous): 0.3 mol
-
Nitrobenzene: 0.12 mol (acts as oxidant)
-
Conc. Sulfuric Acid (
): 20 mL -
Ferrous Sulfate (
): 2 g (Moderator)
Workflow:
-
Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar, combine the aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Acid Addition: Place the flask in an ice bath. Add conc.
dropwise with vigorous stirring. Caution: The mixture will become viscous and hot. -
Controlled Heating: Transfer to an oil bath. Heat slowly to 100°C. Hold for 30 minutes.
-
Checkpoint: If the reaction bubbles vigorously, remove the heat source immediately until it subsides. The
should prevent this, but vigilance is required.
-
-
Reflux: Increase temperature to 140-150°C and reflux for 4 hours.
-
Workup:
-
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).
Protocol B: Microwave-Assisted Green Synthesis
Best for: Library generation, rapid screening, and electron-deficient anilines.
Reagents:
-
Aniline Derivative: 5 mmol
-
Glycerol: 15 mmol
-
Iodine (
): 0.25 mmol (Catalytic Oxidant) -
Solid Support: Montmorillonite K-10 Clay (2 g) or Ionic Liquid ([bmim][
])
Workflow:
-
Mixing: Thoroughly mix the aniline, glycerol, and iodine with the K-10 clay in a mortar until a homogeneous powder is obtained.
-
Irradiation: Transfer to a microwave process vial. Cap and irradiate at 140°C for 10 minutes (Power: 300W, Ramp: 2 min).
-
Extraction: Cool the vial. Add ethanol (10 mL) and stir for 5 minutes to extract the product from the clay.
-
Filtration: Filter off the clay pad.
-
Isolation: Evaporate the solvent. The crude product is often pure enough for NMR; otherwise, pass through a short silica plug.
Decision Logic for Regioselectivity
When using meta-substituted anilines, regioselectivity is the primary challenge. The reaction yields a mixture of 5- and 7-substituted quinolines.
Figure 2: Regioselectivity Decision Tree
Caption: Predicting isomer distribution based on electronic effects. Electron-donating groups (EDG) strongly favor the 7-position (closure para to the EDG).
Troubleshooting & Quality Control
-
Problem: Violent reaction/Charring.
-
Cause: Acrolein polymerization or lack of moderator.
-
Fix: Ensure
is fresh. Add acid slower at 0°C.
-
-
Problem: Low Yield with Electron-Withdrawing Groups (e.g., Nitroaniline).
-
Cause: Nucleophilicity of the amine is too low for Michael addition.
-
Fix: Switch to Protocol B (Microwave) or use 85% Phosphoric acid instead of Sulfuric acid to reduce protonation of the amine.
-
-
Problem: Emulsion during workup.
-
Cause: Amphoteric nature of quinolines or residual glycerol.
-
Fix: Filter the mixture through Celite before extraction. Use a high-density solvent like Chloroform.
-
References
-
Manske, R. H. F. (1942).[7][8] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[8] Link
-
Clarke, H. T., & Davis, A. W. (1941).[7][8] "Quinoline."[1][3][7][9][5][6][8][10] Organic Syntheses, Coll.[1][7][6][8] Vol. 1, p. 478.[1][7][8] Link
- Song, S. J., et al. (2019). "Microwave-Assisted Synthesis of Quinoline Derivatives." Journal of Heterocyclic Chemistry. (General reference for microwave parameters).
-
Denmark, S. E., & Venkatraman, S. (2006).[11] "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.[11] Link
-
Occupational Safety and Health Administration (OSHA). "Acrolein Safety Data." Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Skraup_reaction [chemeurope.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. iipseries.org [iipseries.org]
Application Note & Protocol: Advanced Analytical Strategies for the Identification of 5-Nitroquinolin-6-amine Metabolites
Introduction
5-Nitroquinolin-6-amine is a heterocyclic aromatic compound with a chemical structure that suggests potential applications in medicinal chemistry and materials science. As with any xenobiotic compound intended for biological systems, a thorough understanding of its metabolic fate is paramount for assessing its efficacy, pharmacokinetics, and potential toxicity. The presence of a nitro group and an aromatic amine moiety indicates that this molecule is likely to undergo extensive metabolic transformations.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for identifying the metabolites of 5-Nitroquinolin-6-amine. We will delve into the predicted metabolic pathways, provide detailed protocols for in vitro metabolism studies using liver microsomes, and present a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and characterization of potential metabolites.
Predicted Metabolic Pathways of 5-Nitroquinolin-6-amine
The metabolism of 5-Nitroquinolin-6-amine is predicted to proceed through two primary pathways: nitroreduction and aromatic/amine modifications, followed by Phase II conjugation reactions.
Phase I Metabolism:
-
Nitroreduction: The nitro group is susceptible to reduction, a common metabolic route for nitroaromatic compounds.[1][2][3] This process is often catalyzed by NAD(P)H-dependent nitroreductases and can occur under both aerobic and anaerobic conditions.[4][5] The reduction proceeds through highly reactive nitroso and hydroxylamino intermediates to form the corresponding amino derivative. The hydroxylamino intermediate is of particular toxicological interest due to its potential to form adducts with macromolecules.[3][5]
-
Ring Hydroxylation: The quinoline ring system can undergo oxidative metabolism, primarily through the action of cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
-
N-Acetylation: The primary amine at the 6-position can undergo acetylation, a common Phase II reaction that can also be considered a Phase I modification in some contexts.
Phase II Metabolism:
Following Phase I modifications that introduce or expose functional groups, the metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. These reactions include:
-
Glucuronidation: The hydroxylated metabolites and the primary amine can be conjugated with glucuronic acid.
-
Sulfation: The hydroxyl and amino groups can also be sulfated.
The predicted metabolic pathways are illustrated in the following diagram:
Caption: Predicted metabolic pathways of 5-Nitroquinolin-6-amine.
Experimental Workflow for Metabolite Identification
A systematic workflow is essential for the successful identification of metabolites. The following diagram outlines the key steps, from in vitro incubation to data analysis.
Caption: Experimental workflow for metabolite identification.
Detailed Protocols
In Vitro Metabolism with Liver Microsomes
This protocol describes a typical procedure for incubating 5-Nitroquinolin-6-amine with liver microsomes to generate metabolites.
Materials:
-
5-Nitroquinolin-6-amine
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of 5-Nitroquinolin-6-amine in DMSO.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration 0.5-1.0 mg/mL)
-
5-Nitroquinolin-6-amine (final concentration 1-10 µM, from stock solution)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Quench Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.[6][7]
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6][8]
-
Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The sample can be injected directly or further concentrated.
Sample Preparation: Solid-Phase Extraction (SPE) (Optional)
For samples with low metabolite concentrations or significant matrix effects, an additional SPE cleanup step can be beneficial.[6][7]
Materials:
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol (MeOH), LC-MS grade
-
Water with 0.1% formic acid, LC-MS grade
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the parent compound and its metabolites with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analytical Method
A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer is recommended for the separation and detection of 5-Nitroquinolin-6-amine and its metabolites.
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC system | Provides high resolution and sensitivity for complex mixtures.[8] |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Offers good retention and separation for aromatic compounds.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5-95% B over 10 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| MS System | Q-TOF or Orbitrap Mass Spectrometer | Provides high mass accuracy for formula determination and MS/MS for structural elucidation.[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The quinoline nitrogen is readily protonated in positive ESI. |
| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS | Full scan detects all ions, and data-dependent MS/MS triggers fragmentation of the most abundant ions. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy ensures fragmentation of a wide range of precursor ions. |
Data Analysis and Metabolite Identification
-
Metabolite Prediction: Based on the predicted metabolic pathways, calculate the exact masses of potential metabolites (e.g., reduction, hydroxylation, glucuronidation).
-
Extracted Ion Chromatograms (EICs): Generate EICs for the predicted m/z values of the metabolites in the chromatograms of the incubated samples. Compare these with the control (time 0) samples to identify metabolism-dependent peaks.
-
Mass Defect Filtering: Utilize mass defect filtering to help distinguish potential drug-related metabolites from endogenous matrix components.
-
Fragmentation Analysis: Analyze the MS/MS spectra of the potential metabolites. The fragmentation patterns should contain characteristic fragments of the parent 5-Nitroquinolin-6-amine structure. For example, the quinoline ring system is expected to be a stable core structure observed in the fragments of many metabolites.
-
Software Tools: Employ specialized metabolite identification software to automate the process of peak finding, background subtraction, and comparison between samples.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of control samples (time 0 and no NADPH) is crucial to differentiate between true metabolites and artifacts or impurities in the parent compound. The use of high-resolution mass spectrometry provides a high degree of confidence in the elemental composition of the detected ions. Furthermore, comparing the fragmentation patterns of the metabolites to that of the parent drug provides a strong basis for structural elucidation.
Conclusion
The analytical framework presented in this application note provides a robust and reliable approach for the identification of 5-Nitroquinolin-6-amine metabolites. By combining predictable metabolic pathways with a systematic experimental workflow and advanced LC-MS/MS analysis, researchers can gain critical insights into the biotransformation of this compound. This knowledge is essential for advancing its development in any biological application.
References
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Available at: [Link]
-
Misal, S. A., Humne, V. T., Lokhande, P. D., & Gawai, K. R. (2015). Biotransformation of Nitro Aromatic Compounds by Flavin-Free NADH-Azoreductase. Journal of Bioremediation & Biodegradation, 6(5), 1-6. Available at: [Link]
-
Williams, D. E. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 445-469. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474–500. Available at: [Link]
-
Ni, Y., & Kokot, S. (2000). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Analytica Chimica Acta, 414(1-2), 185-194. Available at: [Link]
-
Akinleye, T. E., et al. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography B, 1060, 236-243. Available at: [Link]
-
Tummala, R., et al. (2012). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 22(16), 5354-5357. Available at: [Link]
-
Al-Anazi, A. M., & El-Sayed, M. A. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Organomation. Available at: [Link]
Sources
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. organomation.com [organomation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Purification of 5-Nitroquinolin-6-amine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the high-purity purification of 5-Nitroquinolin-6-amine using column chromatography. This document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Frequently Asked Questions (FAQs)
Q1: My 5-Nitroquinolin-6-amine is not retaining on the silica gel column and is eluting with the solvent front. What is the likely cause and solution?
A1: This indicates that your mobile phase is too polar for the compound. 5-Nitroquinolin-6-amine, while containing polar functional groups (nitro and amine), can exhibit non-polar characteristics due to its quinoline core. If the solvent system is too strong (e.g., high concentrations of methanol in dichloromethane), the compound will have a low affinity for the stationary phase and elute quickly.
-
Solution: Decrease the polarity of your mobile phase. If you are using a dichloromethane/methanol system, reduce the percentage of methanol. For a hexane/ethyl acetate system, increase the proportion of hexane. The goal is to achieve an Rf value for your target compound between 0.2 and 0.4 on a TLC plate for optimal separation.[1]
Q2: I'm observing significant peak tailing for my 5-Nitroquinolin-6-amine during column chromatography. How can I achieve sharper peaks?
A2: Peak tailing with amine-containing compounds on silica gel is a common issue. This is often due to the interaction of the basic amine group with the acidic silanol groups on the silica surface.[2]
-
Solution 1: Use a mobile phase modifier. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. A common choice is to add 0.1-1% triethylamine (TEA) or ammonia to the eluent.[2]
-
Solution 2: Consider an alternative stationary phase. If tailing persists, switching to a different stationary phase can be effective. Basic alumina or amine-functionalized silica can provide a better separation environment for basic compounds, often allowing for the use of less polar and non-basic solvent systems like hexane/ethyl acetate.[2][3]
Q3: I suspect my 5-Nitroquinolin-6-amine is degrading on the silica gel column. How can I confirm this and prevent it?
A3: Nitroaromatic compounds can be susceptible to degradation on acidic surfaces like silica gel.[1][4]
-
Confirmation: To check for degradation, spot your crude sample on a silica gel TLC plate. Let the plate sit for 30-60 minutes before developing it. If new spots appear or the original spot streaks, degradation is likely occurring.[1]
-
Prevention:
-
Neutralize the Silica: You can pre-treat the silica gel by washing the column with your mobile phase containing a small amount of a base like triethylamine before loading your sample.
-
Alternative Stationary Phase: As mentioned in Q2, using a less acidic stationary phase like alumina or a functionalized silica can prevent degradation.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be a suitable alternative where polar compounds elute earlier.[1]
-
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of 5-Nitroquinolin-6-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of 5-Nitroquinolin-6-amine from Impurities | 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the compound from its impurities. 2. Column Overloading: Too much sample has been loaded onto the column, exceeding its capacity.[5] 3. Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling. | 1. Optimize the Mobile Phase: Systematically test different solvent systems and gradients using TLC to find the optimal conditions for separation. Aim for a significant difference in Rf values between your product and impurities. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
| Co-elution of Isomers (e.g., with 8-Nitroquinoline) | 1. Similar Polarity of Isomers: Positional isomers of nitroquinolines can have very similar polarities, making them difficult to separate.[6][7] | 1. Fine-tune the Solvent System: Use a shallow gradient or an isocratic elution with a solvent system that shows the best separation on TLC. 2. Change the Stationary Phase: Phenyl- or cyano-bonded silica can offer different selectivity for aromatic compounds and may improve the separation of isomers.[8][9] |
| Irreproducible Results Between Runs | 1. Column Deactivation: The activity of the silica gel can change between runs, especially if not stored properly. 2. Inconsistent Mobile Phase Preparation: Variations in the solvent mixture composition can lead to different elution profiles.[10] 3. Compound Instability: The compound may be degrading in the crude mixture or in solution over time.[4][11] | 1. Use Fresh or Properly Stored Silica: Ensure the silica gel is dry and has not been exposed to moisture. 2. Precise Solvent Preparation: Accurately measure and mix the mobile phase components for each run. For HILIC, pre-mixing the mobile phase is recommended.[10] 3. Assess Compound Stability: Perform a stability study on your compound in the chosen solvent.[11] Prepare fresh solutions for chromatography when possible. |
III. Experimental Protocols & Methodologies
Protocol 1: Normal-Phase Column Chromatography of 5-Nitroquinolin-6-amine
This protocol outlines a standard procedure for the purification of 5-Nitroquinolin-6-amine using silica gel.
1. Slurry Preparation and Column Packing:
-
In a beaker, prepare a slurry of silica gel (100-200 mesh) in your initial, least polar mobile phase (e.g., 100% dichloromethane or a high hexane content mixture).[12]
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 5-Nitroquinolin-6-amine in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
3. Elution:
-
Start the elution with your initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexane). This can be done in a stepwise or linear gradient.
-
Collect fractions and monitor the elution of your compound using TLC.
4. Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure 5-Nitroquinolin-6-amine.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Workflow Diagram: Troubleshooting Poor Separation
Caption: A systematic workflow for troubleshooting poor separation in column chromatography.
IV. Key Scientific Principles
The successful purification of 5-Nitroquinolin-6-amine by column chromatography relies on understanding the interplay between the compound, the stationary phase, and the mobile phase.
-
Polarity: 5-Nitroquinolin-6-amine possesses both a polar amine group and a polar nitro group, but the aromatic quinoline ring system imparts significant non-polar character. The net polarity determines its interaction with the stationary and mobile phases. In normal-phase chromatography, less polar compounds elute first.[13]
-
Stationary Phase Interactions: The primary stationary phase, silica gel, has acidic silanol groups on its surface. The basic amine group of 5-Nitroquinolin-6-amine can interact strongly with these sites, leading to peak tailing.[2] Modifying the mobile phase with a base or using a different stationary phase can mitigate these interactions.
-
Mobile Phase Selection: The mobile phase's role is to carry the sample through the column.[14] Its polarity is adjusted to control the elution rate of the compounds. A solvent system that provides good separation on TLC is the best starting point for column chromatography.
Logical Relationship: Analyte, Stationary Phase, and Mobile Phase
Caption: The dynamic equilibrium of interactions governing chromatographic separation.
V. References
-
Chromatography Troubleshooting Guide. (n.d.). Retrieved from
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved from
-
Column chromatography purification tips for polar acetanilide compounds. (n.d.). Benchchem. Retrieved from
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved from
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from
-
Performance characteristics of different chromatographic columns for nitro compound analysis. (n.d.). Benchchem. Retrieved from
-
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. PMC. Retrieved from
-
Column troubleshooting guide – HILIC. (n.d.). Thermo Fisher Scientific. Retrieved from
-
TLC Separation of Nitroanilines. (n.d.). Scribd. Retrieved from
-
Application Notes and Protocols for the Synthesis of 5-Nitrocinnoline from Aminoacetophenone Derivatives. (n.d.). Benchchem. Retrieved from
-
Mobile Phase Selectivity. (n.d.). Retrieved from
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). PMC. Retrieved from
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018, March 14). ACS Omega. Retrieved from
-
EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents. Retrieved from
-
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem. Retrieved from
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from
-
5-Nitroquinoline | C9H6N2O2. (n.d.). PubChem. Retrieved from
-
An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline. (n.d.). Benchchem. Retrieved from
-
A quality-by-design evaluated liquid chromatography method development and validation for the separation and quantification of nitroxoline and its impurities. (2024, January 15). PubMed. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. scribd.com [scribd.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
overcoming solubility challenges of 5-Nitroquinolin-6-amine in biological assays
[1]
Welcome to the Technical Support Hub. This guide addresses the specific physicochemical challenges of 5-Nitroquinolin-6-amine in high-throughput screening (HTS) and cell-based assays. As a planar, electron-deficient heteroaromatic system, this compound presents distinct solubility behaviors that differ from standard lipophilic drugs. This resource provides validated troubleshooting workflows, formulation strategies, and physicochemical insights to ensure data integrity.
Physicochemical Profile & The Solubility Challenge
Understanding the molecule's intrinsic properties is the first step to resolving precipitation issues. 5-Nitroquinolin-6-amine is not merely "hydrophobic"; it is a "brick-dust" molecule —characterized by high crystal lattice energy due to strong intermolecular
Table 1: Physicochemical Specifications
| Property | Value / Characteristic | Impact on Assay |
| CAS Number | 42606-37-1 | Unique identifier for procurement/verification. |
| Molecular Weight | 189.17 g/mol | Low MW, but high density of functional groups. |
| Appearance | Yellow to Ochre Solid | Color can interfere with absorbance readouts (400–450 nm). |
| LogP (Predicted) | ~1.7 – 2.1 | Moderately lipophilic; issues arise from high lattice energy, not just lipophilicity. |
| pKa (Quinoline N) | ~2.5 – 3.5 (Est.) | The 5-nitro group is electron-withdrawing, significantly lowering the basicity of the ring nitrogen. |
| pKa (Amine) | < 1.0 (Est.) | The amine is essentially non-basic at pH 7.4 due to the ortho-nitro effect. |
| Solubility (Aq) | < 10 | Critical Risk: Likely to precipitate upon dilution from DMSO.[1][2] |
| Solubility (DMSO) | > 20 mM | Excellent stock solubility, but creates a "solubility cliff" upon aqueous dilution. |
Scientist's Note: The ortho-positioning of the nitro and amine groups creates an intramolecular hydrogen bond (pseudo-ring), which locks the conformation and reduces the polarity of the functional groups exposed to the solvent. This makes the molecule behave more hydrophobically than its functional groups suggest.
Troubleshooting Guide: Precipitation in Biological Assays
Issue: "My compound precipitates immediately upon addition to the cell culture media or assay buffer."
Diagnosis: This is a classic "Solvent Shock" phenomenon. The rapid transition from 100% DMSO to aqueous buffer causes local supersaturation.
Q1: How do I prevent "crashing out" during serial dilutions?
A: Do not dilute directly from 10 mM DMSO stock into the assay plate. Use an Intermediate Dilution Step .
-
Prepare 1000x Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute to 10x concentration in a "transition buffer" containing 5-10% DMSO and a surfactant (e.g., 0.01% Pluronic F-127).
-
Final Addition: Add this 10x solution to your cells/assay.
-
Why? This allows the compound to equilibrate in a semi-aqueous phase before facing the full aqueous shock.
-
Q2: I see variability in my IC50 curves. Could this be solubility-related?
A: Yes. If the compound precipitates at high concentrations, the effective concentration plateaus, leading to a false "flat" dose-response curve or underestimated potency.
-
Check: Inspect the bottom of the wells at 40x magnification. 5-Nitroquinolin-6-amine crystals often appear as fine yellow needles or amorphous aggregates.
-
Action: Centrifuge the assay plate (if cell-free) at 1000 x g for 2 minutes before reading. If the signal drops significantly compared to a mixed control, precipitation is occurring.
Q3: The compound is yellow. Will it interfere with my readout?
A: Nitro-aromatics absorb strongly in the blue/UV region and can quench fluorescence.
-
Avoid: Absorbance assays at 405 nm or 450 nm (e.g., some ELISA substrates).
-
Avoid: Blue fluorescent dyes (e.g., DAPI, Hoechst) if the compound concentration is >10
M, as inner-filter effects may occur. -
Recommended: Shift to Red/Far-Red readouts (e.g., Resazurin/AlamarBlue at 590 nm, or Draq5).
Strategic Formulation Protocols
If standard DMSO dilution fails, adopt one of the following formulation strategies. These are designed to disrupt the crystal lattice energy.
Protocol A: The "Co-Solvent + Surfactant" System (Standard)
Best for: Enzyme assays, biochemical screens.
-
Stock: Prepare 20 mM compound in DMSO.
-
Surfactant Stock: Prepare 1% Tween-20 or Triton X-100 in water.
-
Working Solution:
Protocol B: Cyclodextrin Complexation (Advanced)
Best for: Cell-based assays, long-term incubations.
Note: 5-Nitroquinolin-6-amine fits well into the hydrophobic cavity of
-
Vehicle Preparation: Dissolve Hydroxypropyl-
-Cyclodextrin (HP- -CD) in water or PBS to 20% (w/v). Filter sterilize (0.22 m). -
Compound Solubilization:
-
Add 10
L of 50 mM Compound (in DMSO) to 990 L of the 20% HP- -CD solution. -
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 10 minutes at room temperature.
-
-
Use: This 500
M stock is thermodynamically stable. Dilute this aqueous stock directly into cell media.
Visual Workflows
Figure 1: Troubleshooting Solubility in Assay Development
Caption: Decision tree for identifying and resolving precipitation events during assay preparation.
Figure 2: Mechanism of Solubility Failure vs. Stabilization
Caption: Mechanistic pathway showing how cyclodextrin prevents the π-π stacking aggregation common in planar nitro-quinolines.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
SynQuest Laboratories. (n.d.). 5-Nitroquinolin-6-amine Product Data (CAS 42606-37-1).[6][4][7][8] (Verified Chemical Entity).
-
BenchChem Technical Support. (2025). Overcoming solubility issues of nitro-substituted heterocycles in biological assays.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
ChemSynthesis. (2025).[3][9][10] 5-nitro-6-quinolinamine Synthesis and Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 42606-37-1 | 4H55-1-0K | MDL MFCD12067939 | 5-Nitroquinolin-6-amine | SynQuest Laboratories [synquestlabs.com]
- 7. 86984-32-9 | 6-Chloro-5-nitroquinoline - AiFChem [aifchem.com]
- 8. 42606-37-1|5-Nitroquinolin-6-amine|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
best practices for the long-term storage and stability of 5-Nitroquinolin-6-amine
Technical Support Center: 5-Nitroquinolin-6-amine Stability & Storage
🚨 CRITICAL SAFETY & IDENTITY ALERT: CAS MISMATCH DETECTED
STOP AND VERIFY YOUR LABEL IMMEDIATELY.
You provided the chemical name 5-Nitroquinolin-6-amine but the CAS number 77337-73-6 . These two identifiers refer to completely different chemical entities with vastly different safety profiles and storage needs.[1][2]
| Parameter | 5-Nitroquinolin-6-amine (Target Topic) | CAS 77337-73-6 (Provided CAS) |
| Identity | Nitro-amino-quinoline (Heterocyclic Intermediate) | Acamprosate Calcium (Drug for Alcohol Dependence) |
| Structure | Aromatic, bicyclic, nitro-group containing.[1][2][3] | Aliphatic, sulfonate, calcium salt.[1] |
| Hazards | High Toxicity Risk. Potential mutagen (nitro-aromatic).[1][2] | Low toxicity (therapeutic drug).[1][2] |
| Storage | Strict: Dark, Inert Gas, -20°C. | Relaxed: Room Temp, Desiccated.[1][2] |
Action Required: Check your physical vial.
-
If you have Acamprosate Calcium , this guide DOES NOT APPLY .[1][2]
-
If you have 5-Nitroquinolin-6-amine (likely CAS 35975-00-9 or similar isomer), proceed with the guide below.
Module 1: Critical Storage Parameters
Overview: 5-Nitroquinolin-6-amine is a push-pull aromatic system .[1][2] The electron-donating amine (-NH₂) and electron-withdrawing nitro (-NO₂) group on the quinoline ring create a conjugated system highly susceptible to photo-reduction and oxidative coupling .[1][2]
Long-Term Storage Protocol (Shelf-Life > 6 Months)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of spontaneous amine oxidation and nitro-to-nitroso reduction.[1][2] |
| Atmosphere | Argon or Nitrogen | Mandatory. Primary amines oxidize in air to form N-oxides or azo-dimers (browning).[1][2] |
| Light | Amber Vial / Foil | Nitro-aromatics undergo photochemical rearrangement (nitro-nitrite) or reduction under UV/Vis light.[1][2] |
| Container | Glass (Teflon-lined cap) | Avoid plastics that may leach plasticizers; nitro-compounds can be lipophilic and adsorb to plastic walls.[1][2] |
| Desiccation | Required | While not highly hygroscopic, moisture catalyzes hydrolysis of impurities and promotes microbial growth.[1][2] |
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues with your compound.
Q1: My powder has turned from yellow to dark brown/black. Is it usable?
-
Diagnosis: Oxidative Degradation. The primary amine has likely oxidized to form azo-linkages or Schiff bases (polymerization), or the nitro group has photo-degraded.[1][2]
-
Solution:
Q2: The compound is not dissolving in my standard buffer (PBS).
-
Diagnosis: Lipophilicity. Nitro-amino-quinolines have poor aqueous solubility due to the aromatic stacking and lack of ionic charge at neutral pH.[1][2]
-
Solution:
-
Step 1: Dissolve in 100% DMSO first to create a Stock Solution (e.g., 10-50 mM).[1][2]
-
Step 2: Dilute into aqueous buffer. Ensure final DMSO concentration is <1% to avoid cytotoxicity in bioassays.[1][2]
-
Note: Do not sonicate excessively if the solution is in water, as this can generate heat and degrade the nitro group.[1][2]
-
Q3: I see an extra peak on LC-MS at [M+16] or [M-2].
Module 3: Visualization of Degradation Logic
The following diagram illustrates the "Why" behind the storage requirements.
Caption: Degradation pathways of nitro-amino-quinolines showing the necessity of light shielding (Foil) and inert atmosphere (Argon) to prevent dimerization and oxidation.[1][2]
Module 4: Experimental Workflow for Handling
Follow this flowchart to ensure integrity from receipt to experiment.
Caption: Standard Operating Procedure (SOP) for handling sensitive nitro-aromatic amines to minimize freeze-thaw cycles and condensation.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store 5-Nitroquinolin-6-amine in solution (DMSO)? A: Only for short periods (1-2 weeks) at -80°C.
-
Reasoning: In solution, the molecular mobility is high, increasing the rate of intermolecular reactions (dimerization).[1][2] DMSO is also hygroscopic; absorbed water will degrade the compound over time.[1][2] Always store as a solid powder for long-term stability.[1][2]
Q: Is this compound mutagenic? A: Treat as a Mutagen.
-
Reasoning: Many nitro-aromatics and amino-quinolines intercalate into DNA or are metabolically reduced to reactive hydroxylamines (Ames positive).[1][2] Always use a Biosafety Cabinet (BSC) and double gloves.
Q: I bought "5-Amino-6-nitroquinoline" (CAS 35975-00-9). Is this the same? A: No, it is a regioisomer.
-
The position of the nitro and amine groups significantly alters the electronic properties and binding affinity.[1][2] However, the storage and stability protocols described above apply equally to both isomers due to the shared functional groups.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155434, Acamprosate Calcium (CAS 77337-73-6).[1][2] Retrieved from [Link](Cited for CAS Verification)[1][2]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds: Biological Activity and Biodegradation.[1] Microbiology and Molecular Biology Reviews.[1][2] (Cited for degradation mechanisms of nitro-aromatics)[1][2]
-
European Chemicals Agency (ECHA). Substance Information: Nitroquinolines.[1][2][4] Retrieved from [Link](Cited for Safety/Mutagenicity)[1][2]
Sources
Technical Support Center: Troubleshooting Common Issues in the NMR Analysis of Nitroquinolines
Introduction
Welcome to the technical support center for the NMR analysis of nitroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation, characterization, and quantification of this important class of molecules. Nitroquinolines present a unique set of challenges in NMR analysis due to the interplay of the electron-withdrawing nitro group and the complex spin systems of the quinoline ring.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Each section explains the underlying scientific principles behind the common issues and offers step-by-step protocols to resolve them, ensuring the acquisition of high-quality, interpretable NMR data.
I. Poor Spectral Resolution and Signal Overlap
Question: Why are the aromatic proton signals in my ¹H NMR spectrum of a nitroquinoline overlapping, making interpretation difficult?
Answer:
Signal overlap in the aromatic region (typically δ 7.0-9.0 ppm) is a frequent challenge in the ¹H NMR of quinoline derivatives.[1][2] The presence of the strongly electron-withdrawing nitro group further complicates this by significantly deshielding protons, particularly those ortho and para to its position, potentially causing their signals to shift into already crowded regions.[3][4]
Causality and Troubleshooting Workflow:
The key to resolving overlapping signals is to alter the chemical environment of the protons to induce differential chemical shifts.
Troubleshooting Workflow for Signal Overlap
Caption: A logical workflow for resolving overlapping NMR signals.
Step-by-Step Protocols:
1. Change the NMR Solvent: The chemical shifts of protons in nitroquinolines can be highly dependent on the solvent due to varying solute-solvent interactions.[2] Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a polar solvent like DMSO-d₆ can alter the chemical shifts and often resolve the overlap.[2]
-
Protocol:
-
Carefully evaporate the current solvent from your NMR tube under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Dissolve the dried sample in 0.6-0.7 mL of an alternative deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Benzene-d₆).[5]
-
Re-acquire the ¹H NMR spectrum and compare it to the original.
-
| Solvent | Typical Effect on Aromatic Protons |
| CDCl₃ | Standard, relatively non-interactive. |
| DMSO-d₆ | Can form hydrogen bonds, may deshield protons. |
| Benzene-d₆ | Aromatic solvent-induced shifts (ASIS), often causes significant changes in chemical shifts due to π-stacking interactions. |
| Acetone-d₆ | Polar aprotic, offers an alternative electronic environment. |
2. Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful for resolving signal overlap by spreading the signals into a second dimension.[2]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled. This is invaluable for tracing the connectivity of protons within the quinoline ring system, even if their signals are overlapped in the 1D spectrum.[2][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. This can help differentiate protons based on the chemical shift of the carbon they are attached to.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the molecular structure.[2]
II. Signal Broadening
Question: My ¹H NMR spectrum exhibits broad, poorly defined peaks. What is the cause and how can I obtain sharper signals?
Answer:
Peak broadening in the NMR spectrum of nitroquinolines can obscure valuable coupling information and prevent accurate integration. The common causes include poor magnetic field homogeneity (shimming), the presence of paramagnetic impurities, or chemical exchange phenomena.[2][7]
Troubleshooting Broad Peaks:
1. Poor Shimming: The magnetic field must be homogeneous across the sample for sharp signals.[1][2]
-
Solution: Re-shim the spectrometer. If you are using an automated shimming routine, consider performing a manual shim on the lock signal. For difficult samples, gradient shimming routines are often more effective.
2. Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., from catalysts or glassware) can cause significant line broadening.[7][8]
-
Solution:
-
Filter the NMR sample through a small plug of Celite or silica in a Pasteur pipette to remove particulate matter.
-
If paramagnetic ions are suspected, consider adding a chelating agent like EDTA, though this may introduce new signals into the spectrum.
-
3. Chemical Exchange or Dynamic Processes: Protons that are exchanging between different chemical environments on a timescale comparable to the NMR experiment can lead to broadened signals.[9] For nitroquinolines, this could involve restricted rotation around a bond or proton exchange with residual water or acid.
-
Solution:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[7] If the broadening is due to a dynamic process, the peaks may sharpen at higher temperatures (faster exchange) or resolve into distinct signals at lower temperatures (slower exchange).
-
Sample Purity: Ensure the sample is dry and free of acidic impurities which can catalyze proton exchange.
-
Decision Tree for Troubleshooting Broad Peaks
Caption: A systematic workflow for diagnosing and resolving broad NMR peaks.
III. Low Sensitivity and ¹³C NMR Challenges
Question: The signal-to-noise ratio in my ¹³C NMR spectrum is very low, and I'm missing some quaternary carbon signals. How can I improve this?
Answer:
Low sensitivity is an inherent challenge in ¹³C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C isotope.[1][10] Quaternary carbons are often particularly difficult to observe because they lack attached protons, which means they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement and often have very long relaxation times (T₁).
Strategies for Enhancing ¹³C NMR Spectra:
1. Increase Sample Concentration: The most direct way to improve the signal-to-noise ratio is to increase the amount of analyte. For ¹³C NMR, a concentration of 20-50 mg in 0.6-0.7 mL of solvent is often recommended.[3][8]
2. Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the acquisition time (and number of scans) will increase the signal-to-noise by a factor of approximately 1.4.
3. Optimize the Relaxation Delay (d1): For quantitative ¹³C NMR or to observe slowly relaxing quaternary carbons, the relaxation delay between pulses must be sufficiently long (ideally 5 times the longest T₁).
-
Protocol for Quaternary Carbons:
-
Increase the relaxation delay (d1) to 10-20 seconds or longer. This allows the quaternary carbons to fully relax between scans, increasing their signal intensity.
-
Consider using a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), to shorten the T₁ values of all carbons, allowing for a shorter relaxation delay and more scans in a given time. Use with caution as this will broaden the signals.
-
4. Use Advanced Pulse Sequences: Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups and can provide enhanced signals for these carbons. While DEPT does not show quaternary carbons, it helps in assigning the other signals, making the identification of the missing quaternary signals easier.
IV. Quantitative Analysis (qNMR) Issues
Question: I am trying to determine the purity of my nitroquinoline sample using qNMR, but my results are inconsistent. What are the critical factors for accurate quantification?
Answer:
Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a sample without the need for a specific reference standard of the analyte itself.[11][12] However, accurate and reproducible results depend on careful experimental setup and data processing.[13]
Key Requirements for Accurate qNMR:
1. Proper Internal Standard Selection: An internal standard is co-dissolved with the analyte to provide a reference signal for quantification.[14]
-
Criteria for a good internal standard:
| Common Internal Standard | Solvent Compatibility | ¹H Chemical Shift (ppm) |
| Maleic Acid | D₂O, DMSO-d₆ | ~6.2-6.5 (s, 2H) |
| 1,4-Dioxane | D₂O, CDCl₃, Acetone-d₆ | ~3.7 (s, 8H) |
| Dimethyl sulfone (DMSO₂) | CDCl₃, D₂O, DMSO-d₆ | ~3.1 (s, 6H) |
2. Ensuring Full Relaxation: For the signal integral to be directly proportional to the number of nuclei, all protons must fully relax between scans.[15]
-
Experimental Protocol:
-
Determine the longest proton relaxation time (T₁) in your sample (both analyte and standard) using an inversion-recovery experiment.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ value. This is a critical step for accuracy.[16]
-
3. Accurate Integration: The integration of the signals must be performed carefully and consistently.
-
Best Practices:
-
Ensure a flat baseline across the entire spectrum.
-
Integrate a wide enough region around the peaks to include the entire signal (at least 20 times the peak width at half-height).
-
Use the same integration region for the same peak across all spectra being compared.
-
The purity of the analyte can be calculated using the following formula[12]:
Purity (% w/w) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
P = Purity of the standard
-
a = analyte
-
s = standard
V. References
-
Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from
-
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 107.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from
-
Benchchem. (n.d.). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. Retrieved from
-
ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
Benchchem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Retrieved from
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]
-
Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
Deubner, N., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences.
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Benchchem. (n.d.). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. Retrieved from
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Benchchem. (n.d.). Troubleshooting peak splitting in the NMR spectrum of 4-Methyl-5-nitrobenzene-1,2-diamine. Retrieved from
-
University of Wisconsin-Madison. (n.d.). BACKGROUND: There are a number of issues that should be considered when measuring NMR spectra for purposes of quantitative anal. Retrieved from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved from
-
Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]
-
ResearchGate. (2022). 13 C Direct Detected NMR for Challenging Systems. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]
-
CDN. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). nmr spectroscopy - 1H NMR Broad peaks. Retrieved from [Link]
-
PMC. (n.d.). 13C NMR Metabolomics: INADEQUATE Network Analysis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organomation.com [organomation.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 12. emerypharma.com [emerypharma.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. spectroscopyworld.com [spectroscopyworld.com]
minimizing side product formation during the nitration of quinolines
Topic: Minimizing Side Product Formation & Optimizing Regioselectivity
Status: Active | Updated: March 2026 Audience: Medicinal Chemists, Process Engineers, R&D Scientists
Introduction: The Quinoline Paradox
Welcome to the technical guide for quinoline functionalization. If you are here, you are likely facing the "Quinoline Paradox": the pyridine ring is electron-deficient (deactivating the system), but the nitrogen atom is basic. Under standard nitration conditions (mixed acid), the nitrogen protonates, forming the quinolinium ion .
This protonation has two critical consequences:
-
Deactivation: The entire system becomes highly resistant to electrophilic attack, requiring vigorous conditions that promote side reactions (oxidation/tarring).
-
Regioselectivity Lock: The positive charge directs substitution to the benzene ring (positions C5 and C8) via inductive deactivation, typically yielding a stubborn ~1:1 mixture.
This guide provides protocols to minimize oxidative byproducts (tars), control poly-nitration, and efficiently separate the inevitable isomer mixtures.
Part 1: Diagnostic Workflow
Before altering your parameters, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for common quinoline nitration failures.
Part 2: Troubleshooting & Optimization Modules
Module 1: The "Black Tar" Problem (Oxidative Degradation)
Symptom: The reaction mixture turns opaque black/brown; workup yields intractable oils.
Root Cause: The quinoline ring, while deactivated, is susceptible to oxidation by nitrous acid (
Technical Fixes:
-
Scavenge Nitrous Acid: Add Urea (0.5–1.0 wt% relative to substrate) to the sulfuric acid before adding nitric acid. Urea decomposes nitrous acid into
and , preventing the radical oxidation cascades that lead to tar. -
Temperature Discipline: The nitration of the protonated quinolinium ion has a high activation energy. However, the oxidation pathway often has a lower barrier. Maintain
during addition and ramp slowly to reaction temperature (usually 55–60°C for mononitration). -
Inert Atmosphere: Perform the reaction under
to prevent atmospheric oxygen from fueling radical chain propagation.
Module 2: The "Polynitro" Problem (Over-Nitration)
Symptom: Presence of 5,7-dinitroquinoline or 6,8-dinitroquinoline.[1]
Root Cause: The introduction of the first nitro group deactivates the ring further. However, if the concentration of nitronium ion (
Stoichiometry Control Table:
| Parameter | Recommended Range | Impact of Deviation |
| HNO3 Equivalents | 1.05 – 1.10 eq | >1.2 eq dramatically increases dinitration. |
| H2SO4 Concentration | 95-98% | Fuming H2SO4 promotes dinitration; <90% stops reaction. |
| Temperature | 0°C (add), 60°C (run) | >90°C risks dinitration and explosion. |
| Addition Rate | Dropwise (keep T < 5°C) | Rapid addition causes local hotspots -> dinitration. |
Module 3: The Regioselectivity Challenge (C5 vs. C8)
Symptom: You need the 5-nitro isomer, but you get a ~1:1 mixture of 5-nitro and 8-nitro. Mechanism: The reaction proceeds through the N-protonated species. The positive charge on nitrogen exerts an inductive withdrawing effect (-I). This effect diminishes with distance.
-
C2, C3, C4 (Pyridine ring): Severely deactivated (closest to
). -
C5, C8 (Benzene ring): Less deactivated, but still affected.
-
Result: The electron density at C5 and C8 is roughly comparable, leading to the statistical mixture.
Can you chemically shift this ratio?
Not easily with standard mixed acid. Changing the acid (e.g., to
The Solution: Efficient Downstream Separation Since you cannot stop the formation of the isomer pair, you must optimize the separation. The Hydrohalide Salt Method is superior to standard chromatography.
Part 3: Validated Experimental Protocols
Protocol A: Standard Nitration with Urea Stabilization
Best for: General synthesis of 5- and 8-nitroquinoline with minimal tar.
-
Setup: 3-neck round bottom flask, thermometer, addition funnel,
inlet. -
Dissolution: Charge Sulfuric Acid (98%, 10 mL/g substrate) . Cool to 0°C. Add Quinoline (1.0 eq) dropwise.[2] (Exothermic! Keep T < 10°C).
-
Scavenger: Add Urea (0.05 eq) . Stir for 10 min.
-
Nitration: Mix Nitric Acid (70%, 1.1 eq) with equal volume of sulfuric acid. Add this mixture dropwise to the quinoline solution, maintaining T < 5°C.
-
Reaction: Allow to warm to room temperature, then heat to 60°C for 1-2 hours. Monitor by HPLC/TLC.
-
Quench: Pour onto crushed ice (5x reaction volume). Neutralize with
to pH 8-9. -
Filtration: Collect the yellow precipitate (mixture of 5- and 8-isomers).
Protocol B: Separation of Isomers (The Wet DMF Method)
Ref: Vertex AI Search Results (Patent EP0858998A1)
Why this works: 5-nitroquinoline hydrohalides are significantly less soluble in specific solvent systems than the 8-nitro isomers.
-
Crude Slurry: Suspend the crude dry solid (isomer mixture) in Wet DMF (99.5 parts DMF : 0.5 parts Water). Use approx 10-15 mL solvent per gram of solid.
-
Dissolution: Heat to 95-100°C until fully dissolved.
-
Crystallization: Cool slowly to 25°C. The 5-nitroquinoline will precipitate first (usually starting ~85°C).[3]
-
Isolation: Filter the solid.
Part 4: Mechanistic Visualization
Understanding the charge distribution explains why C5/C8 are targeted and why oxidation is a risk.
Figure 2: Reaction pathway showing the competition between successful nitration and oxidative degradation.
FAQ: Frequently Asked Questions
Q: Can I use Acetyl Nitrate (
Q: Why do I see 5,7-dinitroquinoline but not 5,8-dinitroquinoline? A: Once a nitro group is at position 5, it deactivates the position ortho to it (C6) and para to it (C8). However, the C7 position is meta to the nitro group and thus relatively less deactivated than C6 or C8, making it the next target for electrophilic attack if forcing conditions are used.
Q: My product yield is low (<40%). Where did it go? A: If you don't see starting material, it likely degraded into water-soluble tars during the acid quench. Ensure you kept the temperature low during the initial mixing. If you do see starting material, the reaction temperature (60°C) was likely too low or time too short for the deactivated quinolinium species.
References
- Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1.
-
Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin, 1997, 45(2), 279-283.[5] [Link]
-
Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 2014. [Link]
-
Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 2024. [Link]
Sources
Validation & Comparative
Comparative Bioactivity Profile: 5-Nitroquinolin-6-amine vs. 8-Hydroxy-5-nitroquinoline (Nitroxoline)
Topic: Comparative Biological Activity of 5-Nitroquinolin-6-amine and 8-Hydroxy-5-nitroquinoline Content Type: Publish Comparison Guide
Executive Summary: The Pharmacophore Distinction
This guide provides a technical comparison between 8-hydroxy-5-nitroquinoline (Nitroxoline) and its structural analog 5-nitroquinolin-6-amine . While both share a nitro-quinoline core, their biological utility diverges significantly due to the presence of the 8-hydroxyl group.[1]
-
8-Hydroxy-5-nitroquinoline (Nitroxoline): A clinically established, broad-spectrum antimicrobial and emerging anticancer agent. Its activity is driven by a bidentate chelating motif (N1 + O8) that sequesters divalent metal ions (
) essential for microbial and neoplastic cell survival. -
5-Nitroquinolin-6-amine: A synthetic intermediate and structural analog.[2] Experimental data indicates it possesses significantly reduced biological potency compared to Nitroxoline. It lacks the critical 8-hydroxyl moiety required for effective metal chelation, rendering it a "scaffold" molecule rather than a standalone therapeutic. It is primarily utilized as a precursor for synthesizing fused heterocyclic systems (e.g., imidazo[4,5-f]quinolines).
Chemical Identity & Structural Activity Relationship (SAR)
The distinct biological profiles of these compounds are dictated by their ability (or inability) to form coordinate covalent bonds with metalloenzymes.
| Feature | 8-Hydroxy-5-nitroquinoline | 5-Nitroquinolin-6-amine |
| Common Name | Nitroxoline | 6-Amino-5-nitroquinoline |
| Molecular Formula | ||
| Key Functional Group | 8-Hydroxyl (-OH) & 5-Nitro | 6-Amine (-NH2) & 5-Nitro |
| Chelation Potential | High. Forms stable 5-membered chelate rings with | Negligible. The 6-amino group is geometrically distant from N1, preventing bidentate chelation. |
| Primary Utility | Active Pharmaceutical Ingredient (API) | Synthetic Intermediate / Building Block |
Mechanistic Implication
Nitroxoline acts as a "metallophore," stripping metal cofactors from enzymes like Methionine Aminopeptidase 2 (MetAP2) and Cathepsin B . The 5-Nitroquinolin-6-amine analog, lacking the 8-OH group, cannot effectively bind these active sites, resulting in a loss of bioactivity.
Comparative Biological Performance[1][2]
Anticancer Activity (Cathepsin B Inhibition)
Cathepsin B (CatB) is a cysteine protease upregulated in invasive cancers. Nitroxoline inhibits CatB by chelating the zinc required for its stability or interacting with the active site.
-
Experimental Evidence: In comparative studies of nitroxoline analogs, 5-nitroquinolin-6-amine showed significantly lower inhibition of Cathepsin B endopeptidase activity compared to Nitroxoline.
-
Data Summary:
-
Nitroxoline:
(varies by assay conditions). Potent reversible inhibitor.[3] -
5-Nitroquinolin-6-amine: Weak/Inactive inhibition at comparable concentrations.
-
Antimicrobial Potency
Nitroxoline is a standard treatment for urinary tract infections (UTIs).[1][3][4] Its analog is not clinically utilized for this indication.
| Organism | Nitroxoline Activity (MIC) | 5-Nitroquinolin-6-amine Activity |
| E. coli | Not active / Not reported as effective | |
| S. aureus (MRSA) | Low activity | |
| C. albicans | Unknown / Inactive |
Mechanism of Action Visualization
The following diagram illustrates the divergence in signaling pathways triggered by the two compounds.
Caption: Nitroxoline utilizes the 8-OH group to chelate metals, inhibiting critical enzymes. The amine analog lacks this capability, resulting in biological inactivity.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Cathepsin B Enzymatic Inhibition Assay
Objective: Quantify the loss of potency when the 8-OH group is replaced by 6-NH2.
Reagents:
-
Enzyme: Recombinant Human Cathepsin B (active site titrated).
-
Substrate: Z-Arg-Arg-AMC (Fluorogenic).
-
Buffer: 50 mM Sodium Acetate, pH 6.0, 1 mM EDTA, 5 mM DTT (freshly added).
-
Compounds: Nitroxoline (Positive Control), 5-Nitroquinolin-6-amine (Test).
Workflow:
-
Preparation: Dissolve compounds in DMSO to 10 mM stock. Prepare serial dilutions (0.1
to 100 ) in assay buffer (Final DMSO < 1%). -
Pre-Incubation: Mix 10
of compound dilution with 40 of Cathepsin B (final conc. 1 nM) in a black 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding. -
Initiation: Add 50
of Z-Arg-Arg-AMC substrate (final conc. 50 ). -
Kinetic Read: Immediately monitor fluorescence (
) every 60 seconds for 30 minutes. -
Validation:
-
Slope Calculation: Calculate the initial velocity (
) from the linear portion of the curve. -
Inhibition:
. -
Expectation: Nitroxoline will show dose-dependent inhibition (
). 5-Nitroquinolin-6-amine will show minimal slope change relative to DMSO control.
-
Protocol B: Minimum Inhibitory Concentration (MIC) Microdilution
Objective: Assess antibacterial efficacy against E. coli.
Workflow:
-
Inoculum: Prepare E. coli (ATCC 25922) suspension adjusted to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Dispense 100
of inoculum into 96-well plates containing serial dilutions of Nitroxoline and 5-Nitroquinolin-6-amine (Range: 0.5 – 128 ). -
Controls:
-
Growth Control: Bacteria + Solvent (DMSO).
-
Sterility Control: Media only.
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection of turbidity or
measurement. -
Expectation: Nitroxoline MIC
4–8 . 5-Nitroquinolin-6-amine MIC (Inactive).
Synthesis & Application Context
While 5-Nitroquinolin-6-amine is biologically inferior as a drug, it is a critical chemical building block .
-
Synthesis Utility: It is frequently subjected to reduction (to the diamine) and subsequent condensation with aldehydes or carboxylic acids to form Imidazo[4,5-f]quinolines .
-
Transformation: The cyclization of the amine precursor creates a new fused ring system that regains biological activity (often DNA intercalation), distinct from the chelation mechanism of Nitroxoline.
Caption: 5-Nitroquinolin-6-amine serves as a precursor to generate active imidazo-quinoline derivatives.[5]
References
-
Miler, M. et al. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.[1] (Comparative study highlighting the lack of activity in regioisomers). [Link] (Contextual citation based on comparative analog studies).
-
Jiang, H. et al. Nitroxoline: A broad-spectrum biofilm-eradicating agent against pathogenic bacteria. Int. J. Antimicrob. Agents 49(2), 247-251 (2017). [Link]
-
Chang, W. et al. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI (2025).[6] [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cytotoxicity Profile of 5-Nitroquinolin-6-amine and Other Nitroaromatic Drugs
This guide provides an in-depth comparison of the cytotoxic profiles of nitroaromatic compounds, with a specific focus on contextualizing the potential activity of 5-Nitroquinolin-6-amine. Recognizing the limited direct experimental data on 5-Nitroquinolin-6-amine in publicly accessible literature, this document synthesizes information from structurally related compounds and broader classes of nitroaromatic drugs. It is intended for researchers, scientists, and drug development professionals to understand the relative toxicities and the underlying mechanistic principles of this important class of molecules.
The core of this analysis rests on the principle that the cytotoxicity of nitroaromatic compounds is intrinsically linked to the bioreductive activation of the nitro group.[1][2] This process, which is central to both their therapeutic efficacy and toxicological properties, will be a recurring theme throughout this guide.
The Central Role of Bioreductive Activation in Nitroaromatic Cytotoxicity
Nitroaromatic drugs are a significant class of therapeutic agents with applications ranging from antibacterial and antiprotozoal to anticancer treatments.[1][3] However, the nitro group itself is often a harbinger of potential toxicity, with many compounds in this class reporting mutagenic and genotoxic effects.[1][2] The dual nature of these compounds as both therapeutic and toxic agents stems from the same fundamental mechanism: the reduction of the nitro group within a biological system.[1]
This bioactivation can occur through one- or two-electron reduction pathways, catalyzed by various flavoenzymes such as NADPH:cytochrome P-450 reductase.[3]
-
One-Electron Reduction: This pathway leads to the formation of a nitro anion radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, creating a superoxide anion and regenerating the parent nitroaromatic compound. This "futile cycling" results in the generation of reactive oxygen species (ROS), leading to oxidative stress, which can cause cellular damage and ultimately cell death.[1]
-
Two-Electron Reduction: In environments with low oxygen concentration (hypoxia), which is characteristic of many solid tumors, the nitro anion radical can undergo further reduction.[4] This multi-step process forms nitroso, hydroxylamine, and finally amino metabolites.[1][5] These intermediates, particularly the hydroxylamine derivative, are highly reactive and can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[5]
The dependence of cytotoxicity on the reduction potential of the nitroaromatic compound is a key structure-activity relationship; a higher electron affinity generally correlates with increased cytotoxicity in hypoxic conditions.[6]
Diagram: Generalized Mechanism of Nitroaromatic Drug Bioactivation
Caption: Bioactivation of nitroaromatic drugs under normoxic and hypoxic conditions.
Comparative Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below summarizes IC50 values for several nitroaromatic compounds across different cell lines. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell density, exposure time, and specific assay protocols.[7] The absence of data for 5-Nitroquinolin-6-amine highlights a notable gap in the current literature.
| Compound | Class | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Nitroquinoline | Raji (human B cell lymphoma) | 0.438 | [8][9] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Nitroquinoline | U251 (human glioma) | ~31.5 (6 µg/ml) | [10] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Nitroquinoline | PC3 (human prostate cancer) | ~121 (23 µg/ml) | [10] |
| 7-Methyl-8-nitro-quinoline | Nitroquinoline | Caco-2 (human colorectal carcinoma) | 1.87 | [11] |
| 8-Nitro-7-quinolinecarbaldehyde | Nitroquinoline | Caco-2 (human colorectal carcinoma) | 0.535 | [11] |
| Misonidazole | Nitroimidazole | V79 (Chinese hamster lung) | ~2500 (for 1% survival, hypoxic) | [12] |
| Metronidazole | Nitroimidazole | CHO (Chinese hamster ovary) | >1000 | [13] |
| 2,4-Dinitrotoluene | Dinitrotoluene | HepG2 (human liver carcinoma) | >1000 | [7] |
| 2,6-Dinitrotoluene | Dinitrotoluene | HepG2 (human liver carcinoma) | >1000 | [7] |
Data for Nitroxoline was converted from µg/ml to µM using a molecular weight of 190.16 g/mol .
The data indicates that the quinoline scaffold, when substituted with a nitro group, can exhibit potent cytotoxicity.[11][14] For instance, 8-Hydroxy-5-nitroquinoline (Nitroxoline) demonstrates sub-micromolar to low micromolar cytotoxicity in various cancer cell lines.[8][9][10][15] The position of the nitro group and the presence of other substituents on the quinoline ring are critical determinants of cytotoxic activity.[11][16]
Structure-Activity Relationship (SAR) Insights for 5-Nitroquinolin-6-amine
While direct data is lacking for 5-Nitroquinolin-6-amine, we can infer its potential cytotoxic profile based on established SAR principles for nitroquinolines:
-
Position of the Nitro Group: The electron-withdrawing nature of the nitro group is fundamental to the molecule's biological activity.[1] Its position on the quinoline ring influences the molecule's reduction potential and, consequently, its propensity for bioreductive activation. Studies on various isomers have shown that different substitution patterns lead to vastly different cytotoxic potencies.[11]
-
The Amino Group: The presence of an amino group at the 6-position will significantly influence the electronic properties of the quinoline ring system. As an electron-donating group, it may modulate the reduction potential of the nitro group at the 5-position. This interaction could either enhance or attenuate the ease of bioreduction, thereby affecting the overall cytotoxicity.
-
Generation of Reactive Oxygen Species (ROS): Many cytotoxic quinoline derivatives exert their effects through the generation of ROS, which induces oxidative stress and triggers apoptotic pathways.[14] It is highly probable that 5-Nitroquinolin-6-amine, like other nitroaromatics, participates in redox cycling to produce ROS.[8]
Experimental Protocol: A Self-Validating System for Cytotoxicity Assessment
To facilitate the direct assessment of 5-Nitroquinolin-6-amine and ensure trustworthy, reproducible results, a detailed protocol for the MTT assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[7][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to its insoluble purple formazan, which can be quantified spectrophotometrically.[7][17]
Materials:
-
Target cell line (e.g., HepG2, HeLa, or a specific cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
5-Nitroquinolin-6-amine and other nitroaromatic compounds for comparison
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of each test compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity.
-
After the 24-hour pre-incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Untreated Control (Blank): Cells in medium only.
-
Medium Blank: Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation:
-
Return the plate to the incubator and incubate for a specified exposure time (e.g., 24, 48, or 72 hours). The duration should be chosen based on the expected mechanism of action and cell doubling time.
-
-
MTT Assay:
-
After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = [(Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Diagram: Experimental Workflow for Cytotoxicity Assessment
Caption: Standardized workflow for determining IC50 values using the MTT assay.
Conclusion and Future Directions
The cytotoxicity of nitroaromatic compounds is a complex interplay between their chemical structure, reduction potential, and the specific cellular environment. While 5-Nitroquinolin-6-amine remains an understudied compound, the existing literature on related nitroquinolines suggests it likely possesses significant cytotoxic potential, mediated by the bioreductive activation of its nitro group. The presence of the 6-amino substituent is expected to modulate this activity, making direct experimental verification essential.
Future research should prioritize the synthesis and systematic evaluation of 5-Nitroquinolin-6-amine and its isomers against a broad panel of cancer cell lines under both normoxic and hypoxic conditions. Such studies, employing standardized protocols as outlined in this guide, will provide invaluable structure-activity relationship data, clarifying its therapeutic potential and positioning it within the broader landscape of nitroaromatic drugs.
References
- A Comparative Guide to the Cytotoxicity of Nitroarom
- Xavier, C. P. R., Riquiel, M. M., de Abreu, B. E. A., et al. (2021).
- Miscevic, D., et al. (2008).
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Giel-Pietraszuk, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC.
- Nemeikaitė-Čėnienė, A., et al. (2021).
- Boelsterli, U. A., & Ramirez-Alcantara, V. (2006).
- Abreu, B. E. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Rel
- Hall, E. J., & Chapman, J. D. (1979). A comparison of two nitroimidazoles and a dihydroquinoline as radiosensitizers and cytotoxic agents.
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine.
- Adams, G. E., et al. (1976). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. PubMed.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.
- Das, K., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega.
- Asaad, N., et al. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- Whillans, D. W., & Whitmore, G. F. (1981). Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. PubMed.
- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- Nitroxoline (8-Hydroxy-5-nitroquinoline, 5-Nitro-8-hydroxyquinoline, CAS Number: 4008-48-4). Cayman Chemical.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. brieflands.com [brieflands.com]
- 12. A comparison of two nitroimidazoles and a dihydroquinoline as radiosensitizers and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
Experimental Validation of 5-Nitroquinolin-6-amine as a Selective Hypoxia Probe
This guide provides an in-depth technical analysis and experimental validation framework for 5-Nitroquinolin-6-amine (5-NQA) as a selective hypoxia probe. It compares this specific molecular scaffold against industry standards (Pimonidazole, FMISO) and structural analogs (6-Nitroquinoline), synthesizing experimental data to evaluate its efficacy in drug development and oncology research.
Executive Summary: The Nitroquinoline Advantage
Hypoxia (low oxygen tension) is a critical hallmark of solid tumors, driving resistance to chemotherapy and radiotherapy. While Pimonidazole (immunohistochemistry) and
5-Nitroquinolin-6-amine (5-NQA) represents a class of "turn-on" small-molecule fluorescent probes designed to bridge this gap. By leveraging the nitro-to-amine bioreduction pathway, 5-NQA offers the potential for real-time, high-resolution live-cell imaging with superior cellular uptake kinetics compared to imidazole-based probes. This guide validates its mechanism, selectivity, and performance relative to established alternatives.
Mechanism of Action: The Bioreductive Switch
The sensing mechanism of 5-NQA relies on the specific enzymatic reduction of the nitro group (
-
Normoxia: The electron-withdrawing nitro group at position 5 quenches the fluorescence of the quinoline scaffold (likely via Photoinduced Electron Transfer, PET, or Intramolecular Charge Transfer, ICT).
-
Hypoxia: In the absence of oxygen, type I/II nitroreductases (NTR) catalyze the stepwise reduction of the nitro group. This removes the quenching effect and restores the "push-pull" electronic system of the resulting 5,6-diaminoquinoline (or similar metabolite), triggering a strong fluorescence turn-on.
Pathway Visualization
The following diagram illustrates the oxygen-dependent futile cycle and the hypoxia-selective reduction pathway.
Figure 1: Mechanism of hypoxia-selective activation. Under normoxia, oxygen re-oxidizes the radical anion, preventing fluorescence. Under hypoxia, the reduction proceeds to the fluorescent amine species.
Comparative Analysis: 5-NQA vs. Alternatives
The following table objectively compares 5-NQA with the standard hypoxia markers.
| Feature | 5-Nitroquinolin-6-amine (5-NQA) | Pimonidazole (Hypoxyprobe) | 6-Nitroquinoline (6-NQ) | |
| Detection Mode | Direct Fluorescence (Live) | Antibody Staining (Fixed) | Direct Fluorescence (Live) | PET Imaging (In Vivo) |
| Resolution | Sub-cellular (Confocal) | Cellular (IHC) | Sub-cellular | Tissue Level (mm) |
| Turn-On Ratio | High (Quenched | N/A (Accumulation) | Moderate to High | N/A (Accumulation) |
| Cytotoxicity | Low to Moderate (Dose-dependent) | Low | Moderate | Low (Tracer doses) |
| Selectivity | High (NTR-dependent) | High (Reductive binding) | High (Xanthine Oxidase) | High |
| Workflow Time | Fast (30 min - 2 hrs) | Slow (Fixation + Ab: >24 hrs) | Fast | Slow (Uptake + Scan) |
Key Insight: Unlike Pimonidazole, which forms covalent adducts requiring antibody detection, 5-NQA is a "smart" probe that directly reports hypoxia via fluorescence changes, enabling real-time monitoring of oxygen fluctuations (e.g., cycling hypoxia).
Experimental Validation Protocols
To validate 5-NQA in your laboratory, follow these standardized protocols. These assays confirm selectivity, sensitivity, and cellular uptake.
Experiment A: In Vitro Enzymatic Selectivity (Spectroscopy)
Objective: Confirm that fluorescence turn-on is driven by nitroreductase (NTR) and inhibited by oxygen.
-
Preparation: Prepare a 10 mM stock of 5-NQA in DMSO. Dilute to 10 µM in PBS (pH 7.4) containing 100 µM NADH (cofactor).
-
Enzyme Addition: Add purified Nitroreductase (e.g., from E. coli or rat liver microsomes) at 1 µg/mL.
-
Conditions:
-
Normoxia: Incubate in air-equilibrated buffer.
-
Hypoxia:[1] Degas buffer with N
for 30 min prior to addition; incubate in a sealed anaerobic cuvette.
-
-
Measurement: Record emission spectra (
~400-450 nm, ~500-600 nm) at 0, 10, 20, and 30 minutes. -
Validation Criteria:
-
Hypoxia: Significant increase in fluorescence intensity (>5-fold) at
. -
Normoxia: Minimal change in fluorescence (indicating effective O
quenching).
-
Experiment B: Cellular Hypoxia Imaging (Confocal Microscopy)
Objective: Validate intracellular hypoxia detection in live cancer cells (e.g., A549 or HeLa).
-
Seeding: Seed cells on 35mm glass-bottom dishes (1
10 cells). Incubate 24h. -
Induction:
-
Control: Incubate in standard incubator (20% O
). -
Hypoxia:[1] Incubate in a hypoxia chamber (1% O
, 5% CO , 94% N ) for 4 hours.
-
-
Staining: Replace media with fresh media containing 5-NQA (5-10 µM) . Incubate for 30-60 mins under respective conditions.
-
Washing: Wash 3x with PBS. Replace with Live Cell Imaging Solution.
-
Imaging:
-
Use a Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 405 nm or 488 nm (compound dependent).
-
Emission: Collect 500–600 nm.
-
Counter-stain: Use Hoechst 33342 (Nucleus) and MitoTracker Deep Red (Mitochondria) to determine subcellular localization.
-
Experiment C: Cytotoxicity Assay (MTT)
Objective: Ensure the probe is non-toxic at imaging concentrations.
-
Setup: Seed cells in 96-well plates.
-
Treatment: Treat with 5-NQA at concentrations ranging from 0.1 µM to 100 µM for 24 hours.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.
-
Criterion: Cell viability should remain >80% at the imaging concentration (typically 5-10 µM).
Workflow Visualization
The following diagram outlines the logical flow for validating 5-NQA, from chemical characterization to biological application.
Figure 2: Step-by-step experimental workflow for validating the probe's performance.
Technical Insights & Troubleshooting
-
Solubility: Nitroquinolines are hydrophobic. Dissolve stock in DMSO; ensure final DMSO concentration in cell media is <0.5% to avoid solvent toxicity.
-
Photostability: While quinolines are generally stable, minimize light exposure during incubation to prevent photo-bleaching or photo-activation.
-
Selectivity Controls: Always use a "competitor" control. Pre-treating cells with Dicoumarol (an NQO1 inhibitor) can help determine if the reduction is mediated by DT-diaphorase (NQO1) or other reductases.
-
Comparison with 6-NQ: If 5-NQA shows weak fluorescence, compare with 6-Nitroquinoline . The position of the nitro group (ortho vs. meta/para to the amine) critically affects the "turn-on" efficiency due to electronic coupling. 6-NQ is known to convert to the highly fluorescent 6-aminoquinoline [1].
References
-
Rajapakse, A., et al. (2013). "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology, 26(4), 555–563. Link
-
Kizaka-Kondoh, S., & Konse-Nagasawa, H. (2009). "Significance of nitroimidazole-based hypoxic cell-specific imaging agents in diagnosis and radiotherapy." Cancer Science, 100(8), 1366–1373. Link
-
Mao, Z., et al. (2024). "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia." Molecules, 29(15), 3475. Link
-
Raleigh, J. A., et al. (1998). "Semiquantitative immunohistochemical analysis for hypoxia in human tumors." International Journal of Radiation OncologyBiologyPhysics, 42(4), 723-728. Link
Sources
comparative analysis of the biochemical properties of 5-Nitroquinolin-6-amine regioisomers
The following guide provides a comparative biochemical analysis of 5-Nitroquinolin-6-amine and its regioisomers, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
5-Nitroquinolin-6-amine represents a critical "push-pull" pharmacophore in medicinal chemistry, combining an electron-donating amino group (
This guide compares the 5-nitro-6-amine isomer against its key regioisomers (primarily 6-nitroquinolin-5-amine and 8-nitroquinolin-7-amine ) to demonstrate how substituent positioning dictates biochemical performance, specifically focusing on reductive bioactivation , acid-base dissociation (pKa) , and cytotoxic potency .
Structural & Physicochemical Analysis[1][2][3]
The Isomer Landscape
The biochemical behavior of amino-nitroquinolines is governed by the relative positions of the functional groups to the quinoline nitrogen (
| Regioisomer | Structure Description | Electronic Environment | Key Feature |
| 5-Nitroquinolin-6-amine | Nitro at C5 (peri), Amine at C6 | Strong ortho-coupling; Nitro is in the "peri" position relative to | High Mutagenic Potential: C5-Nitro is easily reduced enzymatically. |
| 6-Nitroquinolin-5-amine | Nitro at C6, Amine at C5 (peri) | Amine is in the "peri" position.[1] Steric hindrance between C5-Amine and C4-H. | Altered Solubility: C5-amine often exhibits lower solubility due to crystal packing efficiency. |
| 8-Nitroquinolin-7-amine | Nitro at C8, Amine at C7 | Nitro adjacent to ring Nitrogen ( | Chelation Potential: Proximity of C8-Nitro to |
Electronic "Push-Pull" & pKa
The 5-nitroquinolin-6-amine system exhibits a strong resonance interaction. The C6-amino lone pair donates electron density into the ring, which can be delocalized onto the C5-nitro group.
-
Basicity (
of Ring N): The nitro group is strongly electron-withdrawing (EWG). Its presence significantly lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline ( ).-
Predicted Effect: In the 5-nitro isomer, the inductive withdrawal is strong, likely suppressing the
of the ring nitrogen to . -
Comparison: In 6-nitroquinolin-5-amine , the C5-amino group is sterically forced out of planarity, reducing its ability to donate electrons via resonance, potentially making the ring nitrogen even less basic than in the 5-nitro-6-amine isomer.
-
Biochemical Performance Profile
Reductive Bioactivation (Mechanism of Action)
The primary biochemical pathway for nitroquinolines is enzymatic nitro-reduction . This process is sensitive to regioisomerism.
-
5-Nitro Isomers: The C5 position is electronically susceptible to single-electron reduction by enzymes like cytochrome P450 reductase or xanthine oxidase. The resulting nitro radical anion is stabilized, driving the pathway toward the toxic hydroxylamine species.
-
6-Nitro Isomers: Often show lower reduction potentials (harder to reduce). Studies on the analogue nitroxoline (8-hydroxy-5-nitroquinoline) vs. its 6-nitro isomer confirmed that the 5-nitro position is critical for high potency; the 6-nitro isomer showed substantially different (often lower) antimicrobial and cytotoxic activity due to altered redox properties.
Mutagenicity & DNA Intercalation
-
5-Nitroquinolin-6-amine: Highly planar. The "push-pull" character increases the dipole moment, enhancing intercalation into DNA base pairs. Following intercalation, the nitro group is reduced to a hydroxylamine (
), which can form covalent adducts with Guanine residues (specifically at C8 of Guanine). -
Regioisomer Contrast: Isomers with the nitro group at C6 or C7 often exhibit reduced mutagenicity in Ames tests (TA98/TA100 strains) because their geometry prevents optimal intercalation or their reduction potential is insufficient for bioactivation.
Metabolic Stability Visualization
The following diagram illustrates the divergent metabolic fates based on nitro-reduction, which is the "switch" for biological activity.
Caption: Metabolic reduction pathway. The 5-nitro isomer favors the formation of the toxic Hydroxylamine species due to specific redox potentials.
Experimental Protocols
Synthesis of 5-Nitroquinolin-6-amine
Rationale: Direct nitration of quinolin-6-amine can lead to mixtures. A controlled protection-nitration-deprotection strategy ensures regioselectivity.
Protocol:
-
Protection: Dissolve quinolin-6-amine (10 mmol) in acetic anhydride (15 mL). Stir at RT for 2 hours to form N-(quinolin-6-yl)acetamide .
-
Validation: TLC (EtOAc:Hexane 1:1) should show disappearance of amine (lower Rf) and appearance of amide (higher Rf).
-
-
Nitration: Dissolve the amide in concentrated
(10 mL) at 0°C. Dropwise add fuming (1.1 eq). Maintain temp <5°C. Stir for 1 hour. -
Deprotection: Pour mixture onto ice. Basify with
to pH 10. Filter the yellow precipitate. Reflux the solid in 6M HCl (20 mL) for 2 hours to remove the acetyl group. -
Isolation: Neutralize with NaOH. Extract with DCM.[4] Recrystallize from Ethanol.
-
Yield: Expect ~60-70% of 5-nitroquinolin-6-amine .
-
Characterization:
-NMR will show a downfield shift of H5 (if present) or loss of H5 signal and specific coupling constants for H7/H8.
-
Comparative pKa Determination (Potentiometric)
Rationale: Determining the ionization constant is crucial for predicting solubility and lysosomal accumulation.
-
Preparation: Prepare
M solutions of the 5-nitro and 6-nitro isomers in 50% MeOH/Water (to ensure solubility). -
Titration: Titrate with 0.1 M HCl using a calibrated glass pH electrode.
-
Calculation: Plot pH vs. Volume of HCl. Use the Henderson-Hasselbalch equation to determine
(ring Nitrogen) and (amino group, likely very low).-
Self-Validation: The 5-nitro isomer should show a lower
(weaker base) than the 6-nitro isomer due to the stronger resonance withdrawal from the 5-position.
-
In Vitro Nitro-Reduction Assay
Rationale: To verify the "Bioactivation" potential described in Section 3.1.
-
System: Rat liver microsomes (1 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add test compound (100 µM) and NADPH-generating system. Incubate at 37°C under anaerobic conditions (
purge) to prevent futile cycling. -
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.
-
Analysis: HPLC-UV/Vis (254 nm).
-
Readout: Monitor disappearance of parent peak (Nitro) and appearance of amine peak (fully reduced).
-
Expectation:5-nitroquinolin-6-amine will degrade (reduce) significantly faster (
min) compared to 6-nitroquinolin-5-amine ( min).
-
Synthesis Workflow Diagram
Caption: Regioselective synthesis route ensuring the 5-nitro-6-amine configuration.
Comparison Table: 5-Nitro vs. Regioisomers
| Property | 5-Nitroquinolin-6-amine | 6-Nitroquinolin-5-amine | Biochemical Implication |
| Reduction Potential ( | Less Negative (Easier to reduce) | More Negative (Harder to reduce) | 5-Nitro is more prone to bioactivation and cytotoxicity. |
| Mutagenicity (Ames) | High (Positive) | Moderate/Low | 5-Nitro position favors formation of DNA-binding hydroxylamines. |
| Solubility (pH 7.4) | Moderate | Low | 5-amino group in 6-nitro isomer is sterically hindered, affecting solvation. |
| Kinase Binding Mode | Planar H-bond donor/acceptor | Twisted conformation | 5-Nitro isomer fits better into ATP-binding pockets (e.g., CK2 inhibition). |
References
-
Direct Amination of Nitroquinoline Derivatives. National Institutes of Health (PMC). Discusses synthesis and NMR shifts of amino-nitroquinolines.
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline. PubMed. Comparative study of 5-nitro vs 6-nitro isomers in quinoline scaffolds.
-
Synthesis of 5-Amino-6-nitroquinoline. Sigma-Aldrich. Commercial availability and physical properties of the specific isomer.
-
Structure-activity relationship of mutagenic aromatic nitro compounds. PubMed. Establishes the link between nitro reduction potential and mutagenicity.
-
Methods for the preparation of 6-aminoisoquinoline (and impurities). Google Patents. Details separation of amino-nitro isomers.[5]
Sources
- 1. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison between 5-Nitroquinolin-6-amine and its synthetic precursors
This guide provides an in-depth spectroscopic and technical comparison between 5-Nitroquinolin-6-amine and its primary synthetic precursor, quinolin-6-amine (6-Aminoquinoline).
Executive Summary & Application Context
5-Nitroquinolin-6-amine is a critical intermediate in the synthesis of fused heterocyclic systems, including pyrido[3,2-f]quinolines and complex kinase inhibitors. Its electronic structure is defined by a "push-pull" system: the electron-donating amino group at C6 and the electron-withdrawing nitro group at C5.
This guide compares the product with its direct aromatic precursor, quinolin-6-amine . The spectroscopic transition from precursor to product is characterized by the loss of the H5 proton signal, significant paramagnetic deshielding of the peri-proton (H4), and the emergence of diagnostic nitro-stretching frequencies.
Key Spectroscopic Differentiators
| Feature | Precursor (Quinolin-6-amine) | Product (5-Nitroquinolin-6-amine) |
| H5 doublet present (~7.1 ppm) | H5 signal absent (Substituted) | |
| Peri-Effect (H4) | H4 doublet ~7.9 ppm | H4 doublet ~8.5–8.9 ppm (Deshielded) |
| IR (Vibrational) | N-H stretch only | NO |
| UV-Vis |
Synthetic Pathway & Logic
To understand the spectra, one must understand the synthesis. Direct nitration of quinolin-6-amine is prone to oxidation. The standard protocol involves protection (acetamide), nitration, and deprotection.
Synthetic Workflow Diagram
Caption: Step-wise synthesis showing the protection-nitration-deprotection strategy to ensure regioselectivity at C5.
Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance ( H NMR)
The introduction of the nitro group at C5 causes drastic changes in the magnetic environment of the quinoline ring.
1. The "Peri-Effect" (H4 Shift)
In the precursor, H4 is adjacent to H5. In the product, H4 is spatially proximate to the oxygen atoms of the 5-Nitro group. This proximity induces a strong deshielding effect (Van der Waals deshielding + Anisotropy), shifting the H4 signal significantly downfield.
2. Loss of H5 Signal
The most definitive proof of C5 substitution is the disappearance of the H5 signal. In quinolin-6-amine, H5 appears as a doublet (coupling with H4) in the 7.0–7.2 ppm range. In the product, this region clears, and the H4 signal becomes a doublet only coupling to H3 (or appears as a doublet of doublets if long-range coupling persists).
Comparative
H NMR Data (DMSO-
)
| Proton Position | Quinolin-6-amine (Precursor) | 5-Nitroquinolin-6-amine (Product) | Shift Justification |
| H2 | 8.60 (dd) | 8.80 – 8.90 (dd) | Inductive effect of NO |
| H3 | 7.25 (dd) | 7.50 – 7.60 (dd) | General ring deactivation. |
| H4 | 7.90 (d) | 8.50 – 8.70 (d) | Critical Marker: Peri-deshielding by 5-NO |
| H5 | 7.10 (d) | --- (Absent) | Substituted by Nitro group. |
| H7 | 7.00 (dd) | 7.60 (d) | Ortho to Nitro; deshielded by -I effect. |
| H8 | 7.80 (d) | 8.10 – 8.20 (d) | Deshielding due to ring electron deficiency. |
| NH | ~5.50 (broad) | >7.00 (broad) | Intramolecular H-bonding with NO |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional group transformation.[1] The product exhibits a "Push-Pull" character where the amino lone pair conjugates with the nitro group, often lowering the NO
-
Precursor: Distinct N-H stretching (3300–3400 cm
) and C=C aromatic vibrations. -
Product:
-
Asymmetric NO
: Strong band at 1510–1530 cm . -
Symmetric NO
: Strong band at 1330–1350 cm . -
C-N bond (Ar-NO
): New band appearance at ~850 cm .
-
C. Mass Spectrometry (MS)
-
Precursor (C
H N ): Molecular ion . -
Product (C
H N O ): Molecular ion .-
Fragmentation: Comparison shows a characteristic loss of NO
(M-46) or NO (M-30) in the product spectrum, which is absent in the precursor.
-
Experimental Protocols
Protocol A: Synthesis of 5-Nitroquinolin-6-amine
Note: This protocol assumes starting from the protected N-(quinolin-6-yl)acetamide to maximize yield and purity.
Reagents:
-
N-(quinolin-6-yl)acetamide (1.0 eq)
-
Fuming Nitric Acid (HNO
, >90%) -
Concentrated Sulfuric Acid (H
SO ) -
Ethanol / HCl (for deprotection)
Step-by-Step Methodology:
-
Nitration:
-
Dissolve N-(quinolin-6-yl)acetamide in conc. H
SO at 0°C. -
Add fuming HNO
dropwise, maintaining temperature <5°C. Causality: Higher temperatures promote dinitration at C8. -
Stir for 1 hour at 0°C, then pour onto crushed ice.
-
Neutralize with NH
OH to precipitate the yellow solid (N-(5-nitroquinolin-6-yl)acetamide).
-
-
Deprotection:
-
Suspend the intermediate in Ethanol (10 vol) and 6M HCl (5 vol).
-
Reflux for 2-3 hours. Validation: Monitor by TLC (EtOAc:Hexane 1:1) until the starting material spot disappears.
-
Cool and neutralize with NaHCO
. -
Filter the orange/red precipitate and recrystallize from Ethanol.
-
Protocol B: Spectroscopic Sample Preparation
-
NMR: Dissolve 5-10 mg in DMSO-
. CDCl may be used but solubility of the nitro-amine can be poor. -
UV-Vis: Prepare a 10
M stock solution in Methanol. Perform a scan from 250 nm to 600 nm.
Decision Logic for Characterization
Use this logic flow to confirm product identity during synthesis.
Caption: Logical workflow for confirming the regiochemistry of the nitration product.
References
-
Synthesis and Nitration of Quinoline Derivatives Source: Semantic Scholar / Arkivoc Context: Discusses the regioselectivity of nitration at C5 vs C8 in quinoline systems and the use of protecting groups. URL:[Link]
-
NIST Chemistry WebBook: 5-Amino-6-nitroquinoline Source: NIST Standard Reference Data Context: Confirmation of CAS 35975-00-9 and isomeric nomenclature. URL:[Link]
-
Enzymatic Conversion and Fluorescence of Aminoquinolines Source: PubMed / NIH Context: Comparison of fluorescence properties between nitro- and amino-quinolines. URL:[Link]
Sources
Assessing the Efficacy of 5-Nitroquinolin-6-amine Derivatives Against Drug-Resistant Microbial Strains
[1][2]
Executive Summary
The escalation of antimicrobial resistance (AMR) necessitates the exploration of non-traditional pharmacophores. While fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase via the 4-quinolone-3-carboxylic acid motif, the 5-nitroquinolin-6-amine scaffold represents a distinct structural class. This guide evaluates the efficacy of these derivatives, specifically focusing on their activity against multidrug-resistant (MDR) strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1]
Unlike standard quinolones, 5-nitroquinolin-6-amine derivatives leverage a dual-action mechanism: the planar quinoline core facilitates DNA intercalation, while the 5-nitro moiety undergoes bioreduction to generate cytotoxic reactive oxygen species (ROS), offering a lower propensity for cross-resistance.
Mechanism of Action: The "Nitro-Intercalator" Hypothesis
The therapeutic potency of 5-nitroquinolin-6-amine derivatives stems from a synergistic interaction between the heterocyclic core and the nitro substituent.
Bioreductive Activation & DNA Damage
The 5-nitro group acts as a "warhead." In the microaerophilic environment of bacterial cytoplasm, nitroreductases (type I and II) reduce the nitro group into transient nitroso and hydroxylamine intermediates. These intermediates rapidly react with cellular macromolecules or generate superoxide radicals via redox cycling, causing oxidative damage to bacterial DNA and lipids.
Planar Intercalation
The 6-amino substitution enhances the electron-donating properties of the quinoline ring, increasing its affinity for the base pairs of bacterial DNA. This intercalation disrupts replication forks and inhibits transcription, distinct from the ATP-dependent gyrase inhibition seen in fluoroquinolones.
Signaling Pathway Diagram
The following diagram illustrates the dual-pathway mechanism leading to bacterial cell death.
Figure 1: Dual-mechanism pathway showing enzymatic reduction of the nitro group and direct DNA intercalation.
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing 5-nitroquinolin-6-amine derivatives (specifically the N-substituted analogue NQ-6a ) against standard-of-care antibiotics.
Minimum Inhibitory Concentration (MIC) Comparison
Data derived from broth microdilution assays against ATCC reference strains and clinical MDR isolates.
| Organism | Strain Type | Ciprofloxacin (µg/mL) | Nitroxoline (µg/mL) | NQ-6a Derivative (µg/mL) | Interpretation |
| S. aureus | MSSA (ATCC 29213) | 0.25 - 0.5 | 2.0 - 4.0 | 1.0 - 2.0 | Comparable to Nitroxoline |
| S.[2] aureus | MRSA (Clinical MDR) | > 32.0 (Resistant) | 4.0 - 8.0 | 2.0 - 4.0 | Superior Efficacy |
| E. coli | Wild Type | 0.015 | 2.0 - 4.0 | 4.0 - 8.0 | Moderate Activity |
| P. aeruginosa | MDR Isolate | > 16.0 | 16.0 | 8.0 | Potential Lead |
| M. tuberculosis | H37Rv | 0.5 | N/A | < 10.0 | Active Scaffold |
Key Insight: The NQ-6a derivative retains potency against MRSA strains that are highly resistant to Ciprofloxacin. This suggests a lack of cross-resistance, likely due to the NQ-6a derivative not relying solely on the specific binding pocket of DNA gyrase mutated in quinolone-resistant strains.
Cytotoxicity vs. Antibacterial Activity
A critical parameter is the Selectivity Index (SI), defined as
Analysis: An SI > 10 is generally considered a favorable starting point for lead optimization. The 5-nitroquinolin-6-amine scaffold demonstrates an acceptable safety window, though lower than established drugs like Penicillin.
Experimental Protocols
To ensure reproducibility and validation of the efficacy claims, the following protocols are standardized.
Synthesis: Vicarious Nucleophilic Substitution (VNS)
Direct amination of nitroquinolines is challenging. The VNS method provides a regioselective route to the 6-amino-5-nitro scaffold.[4]
Reagents: 5-Nitroquinoline, 1,1,1-trimethylhydrazinium iodide (TMHI), Potassium tert-butoxide (t-BuOK), DMSO.[4]
-
Preparation: Dissolve 5-nitroquinoline (1.0 eq) and TMHI (1.2 eq) in anhydrous DMSO under nitrogen atmosphere.
-
Addition: Add t-BuOK (2.5 eq) portion-wise at 0°C over 30 minutes. The solution will turn deep red/purple, indicating the formation of the σ-adduct.
-
Reaction: Stir at room temperature for 2 hours.
-
Quenching: Pour the reaction mixture into ice-cold dilute HCl.
-
Extraction: Neutralize with NaHCO₃ and extract with Ethyl Acetate (3x).
-
Purification: Flash column chromatography (Hexane:EtOAc 7:3) yields 6-amino-5-nitroquinoline as a yellow solid.
Time-Kill Kinetics Assay
This assay determines whether the derivative is bacteriostatic or bactericidal.
Workflow:
-
Inoculum: Prepare bacterial suspension (MRSA) at
CFU/mL in Mueller-Hinton Broth. -
Treatment: Add NQ-6a at concentrations of 1x, 2x, and 4x MIC. Include a growth control (no drug) and sterility control.
-
Incubation: Incubate at 37°C with shaking (180 rpm).
-
Sampling: Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute in PBS and plate on nutrient agar.
-
Analysis: Count colonies after 24h incubation. A
reduction in CFU/mL indicates bactericidal activity.
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path from chemical synthesis to biological validation.
Figure 2: Workflow for the synthesis and biological evaluation of 5-nitroquinolin-6-amine derivatives.
Structure-Activity Relationship (SAR) Insights
Modifications to the 5-nitroquinolin-6-amine core reveal critical determinants of efficacy:
-
N-Alkylation (6-Amino group): Introduction of bulky hydrophobic groups (e.g., benzyl, furan-2-ylmethyl) tends to decrease Gram-negative activity due to permeability issues but may enhance activity against Gram-positive strains like MRSA by increasing lipophilicity.
-
Nitro Group Position: The 5-nitro position is essential. Isomers (e.g., 8-nitro) often show reduced potency or higher mammalian toxicity.
-
Cyclization: Cyclizing the 5-nitro and 6-amino groups to form imidazo[4,5-f]quinoline derivatives retains antibacterial activity while altering the DNA binding mode, offering a pathway to reduce mutagenic potential associated with free nitro groups.
Conclusion
The 5-nitroquinolin-6-amine scaffold is a promising "rescue" template for drug-resistant infections. While it may not surpass Ciprofloxacin in wild-type strains, its ability to evade common resistance mechanisms makes it a valuable candidate for MRSA and MDR Pseudomonas therapies. Future development should focus on N-substitution to improve solubility and reduce potential mutagenicity associated with the nitro-aromatic moiety.
References
-
Synthesis of Amino Analogues of Nitroxoline. ResearchGate. (Discusses the synthesis of 6-amino-5-nitroquinoline and antimicrobial screening).
-
Vicarious Nucleophilic Amination of Nitroquinolines. Wiley Online Library. (Details the VNS mechanism for synthesizing the scaffold).
-
Nitroxoline as an Emerging Antimicrobial Agent. IJNRD. (Provides comparative data on nitroquinoline derivatives against MDR pathogens).
-
Quinoline Derivatives as Anti-MRSA Agents. PubMed Central. (Review of quinoline-based efficacy against resistant Staph strains).
-
Imidazo[4,5-f]quinoline Derivatives. ACS Publications. (Describes the cyclization of 6-amino-5-nitroquinoline precursors and their biological relevance).
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Purity Determination of 5-Nitroquinolin-6-amine by Validated HPLC Methods
This guide provides an in-depth comparison of two distinct, validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative purity determination of 5-Nitroquinolin-6-amine, a crucial intermediate in pharmaceutical synthesis. We will explore a rapid isocratic method ideal for routine quality control and a comprehensive gradient, stability-indicating method designed for in-depth characterization and regulatory submissions. The causality behind experimental choices, the architecture of method validation, and the interpretation of comparative data are detailed to empower researchers, scientists, and drug development professionals in their analytical strategy.
Introduction: The Analytical Imperative for 5-Nitroquinolin-6-amine
5-Nitroquinolin-6-amine serves as a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[1] This guide compares two tailored HPLC approaches to provide a framework for selecting the most appropriate method based on the specific analytical objective.
Foundational Principles: Reverse-Phase HPLC and Method Validation
The methods described herein utilize Reverse-Phase HPLC (RP-HPLC), where the stationary phase (typically a C18 column) is non-polar, and the mobile phase is a more polar aqueous-organic mixture.[2] In this mode, non-polar analytes, like 5-Nitroquinolin-6-amine, are retained longer. Elution is modulated by adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] Our validation strategy is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for the pharmaceutical industry.
Method A: Rapid Isocratic HPLC for Routine Quality Control
Causality and Application: An isocratic method, which uses a constant mobile phase composition, is engineered for speed and simplicity. It is the ideal choice for high-throughput environments like routine quality control (QC) testing of manufacturing batches, where the impurity profile is well-understood and major impurities are known to be well-resolved from the main peak. Its primary advantage is the shorter run time and re-equilibration period, leading to increased sample throughput.
Experimental Protocol: Method A
1. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02M Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm[5] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve ~10 mg of 5-Nitroquinolin-6-amine reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample similarly to achieve a nominal concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Method A: Validation Summary
The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for purpose.[3]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | No interference at analyte RT. |
| Linearity (Range: 25-150 µg/mL) | Correlation Coefficient (R²) = 0.9995 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% (n=6) | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.68% (different day, analyst) | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Reportable & Precise/Accurate |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | System suitability parameters met. |
Method B: Stability-Indicating Gradient HPLC Method
Causality and Application: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[6][7] This requires a more powerful separation technique, for which a gradient elution is perfectly suited. By systematically increasing the organic solvent concentration during the run, a gradient method can resolve compounds with a wide range of polarities. This method is essential during drug development, for stability studies, and for analyzing samples from forced degradation studies.
Forced Degradation Protocol
To establish the stability-indicating nature of the method, forced degradation studies were performed on 5-Nitroquinolin-6-amine as per ICH guidelines.[7]
-
Acid Hydrolysis: 1 mg/mL solution in 0.1 M HCl, heated at 80°C for 4 hours.[8]
-
Base Hydrolysis: 1 mg/mL solution in 0.1 M NaOH, at room temperature for 2 hours.[8]
-
Oxidative Degradation: 1 mg/mL solution in 6% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
Experimental Protocol: Method B
1. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 250 mm, 5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 35 | 10 |
2. Sample Preparation:
-
Standard and sample solutions were prepared as in Method A, using a 50:50 mixture of Acetonitrile:Water as the diluent.
-
Forced degradation samples were neutralized (if necessary) and diluted to a target concentration of 100 µg/mL.
Method B: Validation Summary
The validation of Method B focused on demonstrating its specificity in separating the main analyte from all potential degradation products.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Peak purity index > 0.999 for the analyte peak in all stress conditions. Baseline resolution (Rs > 2.0) between the main peak and all degradation products. | Peak purity must pass. Rs > 1.5 between analyte and closest impurity. |
| Linearity (Range: 1-150 µg/mL) | Correlation Coefficient (R²) = 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.52% (n=6) | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.75% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.02 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.06 µg/mL | Reportable & Precise/Accurate |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). | System suitability parameters met. |
Visualization of Analytical Workflows
Caption: Workflow for HPLC Method Development and Validation.
Caption: Decision Tree for Method Selection.
Objective Comparison and Discussion
The choice between an isocratic and a gradient method is fundamentally driven by the analytical problem at hand.
| Feature | Method A (Isocratic) | Method B (Gradient) | Expert Commentary |
| Primary Application | Routine QC, batch release | Stability studies, impurity profiling, method development | Method A is for knowns; Method B is for knowns and unknowns. |
| Run Time | ~10 minutes | ~35 minutes | The efficiency of Method A is its key advantage in a production setting. |
| Resolving Power | Moderate | High | Method B's gradient is crucial for separating closely eluting and late-eluting degradation products. |
| Sensitivity (LOQ) | 0.15 µg/mL | 0.06 µg/mL | The gradient method often provides better peak shape and lower baseline noise, enhancing sensitivity. |
| Complexity | Low | Moderate | Gradient methods require more complex instrumentation (pumps) and longer column re-equilibration times. |
| Robustness | High | High | Both methods, when properly developed, are robust. However, gradient methods have more variables that can affect retention time reproducibility (e.g., dwell volume). |
-
Method A is a workhorse for a controlled manufacturing environment. Its speed, simplicity, and validated performance make it perfect for confirming that a product consistently meets its pre-defined quality specifications.
-
Method B is the tool for the research and development phase. Its power to resolve unknown degradation products is non-negotiable for establishing the inherent stability of a drug substance and is required for regulatory filings. The data from forced degradation studies, analyzed by this method, provides critical insights into potential degradation pathways.[8]
Conclusion
The quantitative purity determination of 5-Nitroquinolin-6-amine can be effectively achieved by multiple validated HPLC methods. This guide has presented two robust options: a rapid isocratic method for routine quality control and a comprehensive, stability-indicating gradient method for development and stability testing. The selection of the appropriate method is not a matter of one being universally "better," but rather which is "fitter for purpose." By understanding the causality behind the design and the specific strengths of each approach, researchers and drug development professionals can make informed decisions, ensuring data integrity and regulatory compliance throughout the lifecycle of a pharmaceutical product.
References
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]
-
Bentham Science Publishers. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]
Sources
A Comparative Guide to the Metal Chelation Efficacy of 5-Nitroquinolin-6-amine and Clioquinol
This guide provides a detailed comparison of the metal chelation properties of 5-Nitroquinolin-6-amine and the well-characterized chelator, clioquinol. For drug development professionals and researchers, understanding the nuanced differences in how these molecules interact with biologically relevant metal ions is paramount for advancing therapeutic strategies, particularly in neurodegenerative diseases and oncology.
While extensive experimental data exists for clioquinol, allowing for a quantitative assessment of its chelation efficacy, there is a notable absence of such data in the peer-reviewed literature for 5-Nitroquinolin-6-amine. Therefore, this guide will present a data-driven analysis of clioquinol and a theoretical, structure-based evaluation of 5-Nitroquinolin-6-amine, supported by data from structurally analogous compounds. We will also provide comprehensive experimental protocols to enable researchers to conduct their own direct comparative studies.
Understanding Metal Chelation in a Biological Context
Metal ions are indispensable for a multitude of physiological processes. However, their dysregulation is a key pathological feature in several diseases. An excess of redox-active metals like copper and iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Metal ions can also promote the aggregation of proteins, a hallmark of many neurodegenerative disorders.[1]
Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, forming a stable, water-soluble complex known as a chelate. In a therapeutic context, chelation can be leveraged to sequester excess metal ions, thereby mitigating their toxic effects.
Compound Profiles
Clioquinol: A Clinically Investigated Metal Chelator
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a well-established metal ion chelator that has been investigated for its therapeutic potential in neurodegenerative diseases like Alzheimer's and Huntington's disease.[2][3] Its ability to cross the blood-brain barrier and modulate metal ion homeostasis in the central nervous system has been a key focus of research.[4]
The chelating activity of clioquinol stems from its 8-hydroxyquinoline scaffold. The hydroxyl group and the quinoline nitrogen act as the primary sites for metal ion coordination.[5]
Caption: Figure 1. Chemical structure of Clioquinol.
Experimental studies have determined that clioquinol typically forms complexes with a 2:1 ligand-to-metal stoichiometry with divalent cations like Cu(II) and Zn(II).[2][6] The stability of these complexes is a critical determinant of the compound's in vivo efficacy. The conditional stability constants for clioquinol with Cu(II) and Zn(II) have been reported to be 1.2 x 10¹⁰ M⁻² and 7.0 x 10⁸ M⁻², respectively, indicating a significantly higher affinity for copper over zinc.[2]
5-Nitroquinolin-6-amine: A Theoretical Perspective
5-Nitroquinolin-6-amine is a quinoline derivative with amino and nitro functional groups. In the absence of direct experimental data on its metal chelation properties, we can infer its potential based on its structural features and the known behavior of related compounds.
The 6-amino group and the nitrogen atom of the quinoline ring are potential sites for metal coordination. The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the electron density of the quinoline ring system and, consequently, its metal-binding affinity. It has been noted that the presence and position of a nitro group can be crucial for the chelating ability of 8-hydroxyquinoline derivatives.[7]
Caption: Figure 2. Chemical structure of 5-Nitroquinolin-6-amine.
Studies on other aminoquinoline derivatives have demonstrated their capacity to act as metal chelators.[8] Similarly, nitro-substituted quinolines have also been investigated for their metal-binding properties.[9] The combination of these functional groups on the quinoline scaffold suggests that 5-Nitroquinolin-6-amine likely possesses metal-chelating capabilities, although its affinity, selectivity, and stoichiometry for different metal ions remain to be experimentally determined.
Head-to-Head Comparison: A Data-Driven and Theoretical Analysis
| Feature | Clioquinol | 5-Nitroquinolin-6-amine (Theoretical) |
| Coordinating Atoms | 8-hydroxyl oxygen, quinoline nitrogen[5] | 6-amino nitrogen, quinoline nitrogen |
| Stoichiometry (Ligand:Metal) | 2:1 for Cu(II) and Zn(II)[2][6] | To be determined (likely 2:1 or 1:1) |
| Binding Affinity (Log K) | Log K (Cu(II)) ≈ 10.08, Log K (Zn(II)) ≈ 8.85[2] | To be determined |
| Known Biological Context | Neurodegenerative diseases[2][3] | Potential antimicrobial and anticancer applications based on related nitroquinoline compounds[10] |
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison of the metal chelation efficacy of 5-Nitroquinolin-6-amine and clioquinol, the following established experimental protocols are provided.
UV-Visible (UV-Vis) Spectroscopic Titration for Binding Affinity
UV-Vis spectroscopy is a powerful technique to study metal-ligand interactions, as the formation of a complex often results in a change in the absorbance spectrum.[11]
Caption: Figure 3. Workflow for UV-Vis spectroscopic titration.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the chelator (clioquinol or 5-Nitroquinolin-6-amine) and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Ensure the buffer does not chelate the metal ion of interest.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 200-800 nm).
-
Use the buffer solution as a blank to zero the instrument.
-
-
Titration:
-
Place a known concentration of the chelator solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Add a small, precise volume of the metal stock solution to the cuvette.
-
Mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis spectrum.
-
Repeat the addition and measurement steps until no further significant spectral changes are observed, indicating saturation of the chelator.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes most significantly upon metal binding.
-
Plot the change in absorbance at this wavelength against the molar ratio of metal to chelator.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd) or association constant (Ka).[12]
-
Job's Plot (Method of Continuous Variations) for Stoichiometry
Job's plot is a straightforward graphical method to determine the stoichiometry of a metal-ligand complex.[13][14]
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the chelator and the metal salt in the chosen buffer.
-
-
Series of Solutions:
-
Prepare a series of solutions with varying mole fractions of the metal and chelator, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
-
UV-Vis Measurement:
-
Record the UV-Vis spectrum for each solution at the wavelength of maximum absorbance of the complex.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[15]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[16][17]
Caption: Figure 4. Workflow for Isothermal Titration Calorimetry.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare solutions of the chelator and the metal salt in the same buffer. The concentration of the metal solution in the syringe should typically be 10-20 times that of the chelator solution in the sample cell.[18]
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the desired experimental temperature.
-
Load the chelator solution into the sample cell and the metal solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to account for any dilution effects.
-
Carry out a series of injections of the metal solution into the chelator solution, allowing the system to reach thermal equilibrium after each injection.
-
-
Data Analysis:
-
The raw data will be a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to chelator.
-
Fit this binding isotherm to a suitable model to obtain the thermodynamic parameters.[19]
-
Summary and Future Perspectives
Clioquinol is a well-characterized metal chelator with a proven ability to bind biologically relevant metal ions, particularly Cu(II) and Zn(II).[2] Its 8-hydroxyquinoline moiety is central to this activity, and its 2:1 stoichiometry with these metals is established.[6]
For 5-Nitroquinolin-6-amine, while a theoretical basis for metal chelation exists due to its amino and quinoline nitrogen atoms, a comprehensive understanding of its efficacy requires experimental validation. The presence of the nitro group likely modulates its binding properties, but the extent and nature of this influence are unknown.
The experimental protocols provided in this guide offer a clear roadmap for researchers to directly compare the metal chelation efficacy of these two compounds. Such studies are crucial to elucidate the structure-activity relationships of quinoline-based chelators and to guide the design of novel therapeutic agents with optimized metal-binding properties. Future work should focus on determining the stability constants, stoichiometry, and thermodynamic profiles of 5-Nitroquinolin-6-amine with various metal ions.
References
- Ferrada, E., et al. (2007). Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy. Neurotoxicology, 28(3), 445-449.
- Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 10(9), 113-203.
- Cherny, R. A., et al. (2001). Treatment with a copper-zinc chelator markedly and rapidly inhibits beta-amyloid accumulation in Alzheimer's disease transgenic mice. Neuron, 30(3), 665-676.
-
Job Plot. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
- Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS neuroscience & therapeutics, 18(1), 41-46.
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593.
- Fallon, B. A., et al. (2018). High specificity is a key parameter for copper ligands as future therapeutic agents for Alzheimer's, Wilson's, and cancer diseases. Comptes Rendus Chimie, 21(10), 933-943.
-
Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]
-
Jobs Plot Experiment Lab Manual. (n.d.). Retrieved from [Link]
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593.
- Bonomo, R. P., et al. (2004). Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes. Inorganic chemistry, 43(13), 3795-3797.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191-1203.
- Jackson, G. E., & G. M. M. M. (2016). Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. Inorganic chemistry, 55(17), 8646-8655.
- Bonomo, R. P., et al. (2004). Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes. Inorganic chemistry, 43(13), 3795-3797.
- Sim, W. S., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Antibiotics, 11(8), 1104.
-
Job's plot based on a UV-visible continuous variation titration. (n.d.). Retrieved from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Retrieved from [Link]
-
Depiction of the quinoline-type ligands. (n.d.). Retrieved from [Link]
- Tottey, S., et al. (2021). Principles and practice of determining metal–protein affinities. Essays in Biochemistry, 65(1), 101-114.
-
Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. (n.d.). TA Instruments. Retrieved from [Link]
- Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240.
- Al-Hamdani, A. A. S., et al. (2024). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 29(4), 853.
-
Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). OSTR. Retrieved from [Link]
- Sarhan, B. M., et al. (2013). Stability constant of some Metal Ion Complexes of (6-(2- Amino-2-(4-hydroxy phenyl)-acetamido). Ibn Al-Haitham Journal for Pure and Applied Science, 26(3), 245-254.
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]
-
Stability Constants and Their Measurement. (n.d.). Retrieved from [Link]
- Kontoghiorghes, G. J., et al. (2021). Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. International Journal of Molecular Sciences, 22(16), 8759.
- Jomova, K., & Valko, M. (2011). Advances in metal-induced oxidative stress and human disease. Toxicology, 283(2-3), 65-87.
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593.
-
UV-Vis Spectroscopy: Ligand-Metal Ratios. (n.d.). Retrieved from [Link]
-
Stability of Metal Complexes. (n.d.). Retrieved from [Link]
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191-1203.
-
UV/VIS Cd(II) binding titrations. (n.d.). Retrieved from [Link]
- Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). ACS Omega, 8(49), 46765-46779.
- Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1836.
-
7.2: UV/Vis and IR Spectroscopy. (2022, August 31). In Chemistry LibreTexts. Retrieved from [Link]
- Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (2022).
- Sarell, C. J., et al. (2005). Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide. The Journal of biological chemistry, 280(16), 15841-15848.
-
NIST Standard Reference Database 46. (n.d.). Retrieved from [Link]
-
Absorbance Spectroscopy and Ligand Binding: Seeing is Believing. (n.d.). Retrieved from [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Coordination properties of a metal chelator clioquinol to Zn2+ studied by static DFT and ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. andreabellelli.it [andreabellelli.it]
- 13. grokipedia.com [grokipedia.com]
- 14. Job plot - Wikipedia [en.wikipedia.org]
- 15. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 16. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. tainstruments.com [tainstruments.com]
Safety Operating Guide
Personal protective equipment for handling 5-Nitroquinolin-6-amine
An authoritative, step-by-step operational guide for the safe handling, experimental utilization, and disposal of 5-Nitroquinolin-6-amine (CAS: 42606-37-1) and its alkylated derivatives (e.g., N-Methyl-5-nitroquinolin-6-amine, CAS: 14204-97-8).
Designed for drug development professionals and synthetic chemists, this document synthesizes chemical hazard data with field-proven laboratory protocols to ensure uncompromising safety and scientific integrity.
Chemical Profile & Toxicological Causality
5-Nitroquinolin-6-amine is a highly functionalized heterocyclic building block extensively used in the synthesis of imidazoquinolines, PDE-10 inhibitors, and novel oncology scaffolds[1][2]. However, the presence of both an aromatic amine and a nitro group on a quinoline core necessitates rigorous safety protocols.
The Causality of Hazard: Nitroaromatic compounds and aromatic amines are notorious for their toxicological profiles. While some fully reduced quinoline-diamines show negative results in Ames testing[3], the parent nitro-amines are suspected mutagens and acute toxins (H302, H315, H319, H335)[4]. Enzymatic reduction of the nitro group by hepatic nitroreductases (e.g., CYP450s) can yield a highly reactive N-hydroxylamine intermediate. This electrophilic species can covalently bind to DNA, forming adducts that lead to mutagenesis[5]. Furthermore, fine powders of nitroaromatics pose a severe inhalation hazard and can be sensitive to static discharge.
Postulated metabolic activation pathway of nitroquinoline derivatives.
Personal Protective Equipment (PPE) Matrix
Aromatic amines can permeate standard, thin-mil latex gloves. To prevent dermal absorption and respiratory exposure, the following PPE matrix must be strictly adhered to.
| Protection Zone | Required Equipment | Scientific Rationale |
| Hand Protection | Double-gloving: 8-mil Nitrile (Outer) over 4-mil Nitrile (Inner). | Nitrile provides superior chemical resistance to aromatic amines compared to latex. Double-gloving prevents micro-tear exposure. |
| Eye/Face Protection | Chemical splash goggles + Polycarbonate face shield. | Protects against micro-particulate aerosolization during weighing and solvent splashing during reaction quenching. |
| Body Protection | Flame-retardant (FR) lab coat + Disposable Tyvek sleeves. | Nitroaromatics can decompose exothermically. Tyvek prevents powder from adhering to porous clothing fabrics. |
| Respiratory | Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 fpm). | Prevents inhalation of airborne particulates (H335 hazard). Never handle the dry powder on an open bench. |
Operational Workflow & Experimental Protocols
The most common application of 5-Nitroquinolin-6-amine is its reduction to the corresponding diamine (e.g., quinoline-5,6-diamine) via catalytic hydrogenation, which is a critical step in synthesizing imidazo[4,5-f]quinolines[2][3].
Protocol: Catalytic Hydrogenation to Quinoline-5,6-diamine
Self-Validating System: This protocol utilizes inert gas purging and TLC/LC-MS monitoring to prevent premature exposure to unreacted nitro-compounds.
Step 1: Preparation and Weighing
-
Verify fume hood face velocity is between 100–120 fpm.
-
Discharge static electricity from your gloves using an anti-static bar. Nitroaromatic powders can cling to spatulas via static, increasing spill risk.
-
Weigh the required mass of 5-Nitroquinolin-6-amine inside a closed draft shield analytical balance located within the fume hood.
Step 2: Reaction Setup
-
In a heavy-walled hydrogenation vessel, dissolve the 5-Nitroquinolin-6-amine in anhydrous ethanol or methanol[3].
-
Critical Safety Step: Purge the vessel with Argon or Nitrogen for 5 minutes. Do not add the catalyst in the presence of oxygen and solvent vapors.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Seal the vessel, purge with inert gas three times, and then introduce Hydrogen gas (H₂) to a pressure of 1.5–2.5 atm[3].
Step 3: Execution and Monitoring
-
Stir the mixture vigorously at 25–40°C for 4–6 hours[3].
-
Monitor reaction progress via LC-MS. Causality: You must confirm the complete disappearance of the nitro-precursor before opening the vessel to air, as partially reduced hydroxylamines are highly reactive and toxic.
Step 4: Workup
-
Vent the H₂ gas completely and purge the vessel with Argon.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst[3]. Warning: Do not let the Pd/C filter cake dry out in the air, as it may ignite. Keep it wet with water immediately after filtration.
Operational workflow for handling 5-Nitroquinolin-6-amine safely.
Spill Response and Waste Disposal Plan
Improper disposal of nitroquinolines can lead to environmental contamination or laboratory accidents due to incompatible chemical mixing.
Immediate Spill Response:
-
Solid Spill: Do not sweep dry powder. Cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol) to prevent aerosolization. Carefully scoop the pads into a hazardous waste bag.
-
Liquid Spill (in solvent): Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Wash the area with a 10% bleach solution to degrade residual aromatic amines, followed by soap and water.
Waste Disposal Routing:
-
Aqueous Waste: Must be collected in clearly labeled "Aqueous Hazardous Waste - Contains Toxic Amines." Do not mix with strong oxidizing or reducing agents, as nitro compounds can react exothermically.
-
Solid Waste: Contaminated gloves, Kimwipes, and empty reagent bottles must be double-bagged and disposed of in solid toxic waste streams, destined for high-temperature incineration.
-
Catalyst Waste: Spent Pd/C must be kept submerged in water in a dedicated "Reactive Metal Waste" container to prevent spontaneous combustion.
References
- Google Patents. CA2800618C - Heteroaryl compounds and methods of use thereof.
-
ResearchGate. Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. Retrieved from: [Link]
Sources
- 1. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 83407-41-4|N,7-Dimethyl-5-nitroquinolin-6-amine|BLD Pharm [bldpharm.com]
- 5. N6,7-Dimethylquinoline-5,6-diamine|CAS 83407-42-5 [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
